Methyltetrazine-Propylamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyltetrazine-Propylamine for Researchers and Drug Development Professionals
Introduction
Methyltetrazine-Propylamine is a key bifunctional reagent in the rapidly advancing field of bioorthogonal chemistry. Its unique structure, featuring a highly reactive methyltetrazine moiety and a versatile primary amine, makes it an indispensable tool for researchers in chemical biology, drug development, and molecular imaging. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and the visualization of its utility in complex biological systems.
Core Properties of this compound
This compound, systematically named 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, is prized for its stability and reactivity. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the propylamine linker provides a convenient handle for conjugation to biomolecules.[1][2][3] Its hydrochloride salt form is often used to improve aqueous solubility and ease of handling.[1]
Physicochemical and Reactivity Data
A summary of the key physicochemical and reactivity properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary depending on experimental conditions.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| CAS Number | 1802978-47-7 (HCl salt) | [2] |
| Molecular Formula | C₁₂H₁₅N₅O | [2] |
| Molecular Weight | 245.29 g/mol | [2] |
| Physicochemical Data | ||
| Boiling Point (Predicted) | 474.6 ± 55.0 °C | |
| Density (Predicted) | 1.198 ± 0.06 g/cm³ | |
| pKa (Predicted) | 9.24 ± 0.10 | |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (as HCl salt) | [1][4] |
| Reactivity Data | ||
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | [1] |
| Reaction Partner | Strained alkenes (e.g., trans-cyclooctene (TCO), BCN) | [1] |
| Second-Order Rate Constant | Up to 1 x 10⁶ M⁻¹s⁻¹ with TCO | |
| Storage and Handling | ||
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Handling Precautions | Dissolve in anhydrous solvents or aqueous buffers; avoid prolonged light exposure to maintain integrity | [1] |
Synthesis and Functionalization
General Synthesis Workflow
The synthesis typically begins with a nitrile-containing precursor, which undergoes cyclization with hydrazine to form the dihydrotetrazine intermediate. This is subsequently oxidized to the aromatic tetrazine. The propylamine tail is usually introduced via ether linkage to a phenolic precursor.
Experimental Protocols
The utility of this compound lies in its ability to be conjugated to biomolecules and subsequently react with a bioorthogonal partner. Below are detailed, representative protocols for these key experimental procedures.
Protocol 1: EDC/NHS Coupling of this compound to a Protein
This protocol describes the conjugation of the primary amine of this compound to a carboxyl group on a protein, such as an antibody, using EDC and NHS chemistry.
Materials:
-
Protein of interest (with accessible carboxyl groups)
-
This compound HCl
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Add EDC to the protein solution to a final concentration of 2-4 mM.
-
Immediately add NHS or Sulfo-NHS to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS/Sulfo-NHS. Collect the protein-containing fractions.
-
-
Conjugation with this compound:
-
Dissolve this compound HCl in Coupling Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520-540 nm).
-
Protocol 2: Bioorthogonal Ligation with a TCO-Modified Biomolecule
This protocol outlines the inverse-electron-demand Diels-Alder cycloaddition between the newly synthesized Methyltetrazine-functionalized protein and a trans-cyclooctene (TCO)-modified biomolecule.
Materials:
-
Methyltetrazine-functionalized protein (from Protocol 1)
-
TCO-modified biomolecule (e.g., a fluorescent probe, a drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reactants:
-
Dissolve the Methyltetrazine-functionalized protein and the TCO-modified biomolecule in the Reaction Buffer to the desired concentrations.
-
-
Click Reaction:
-
Mix the two reactants in a 1:1 to 1:5 molar ratio (tetrazine:TCO). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and the loss of its absorbance peak around 520-540 nm using a UV-Vis spectrophotometer.
-
-
Purification of the Final Conjugate (if necessary):
-
If unreacted TCO-modified biomolecule needs to be removed, purification can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.
-
Application in a Pre-targeted Imaging Workflow
A powerful application of this compound is in pre-targeted cancer imaging.[5][6][7][8][9] In this strategy, a tumor-targeting antibody, functionalized with a bioorthogonal handle (in this case, TCO), is administered first. After it has localized to the tumor and cleared from circulation, a second, smaller molecule carrying an imaging agent and the complementary bioorthogonal partner (a tetrazine) is administered. This approach enhances the tumor-to-background signal ratio and reduces the radiation dose to non-target tissues.
The following diagram illustrates the workflow for pre-targeted imaging of a HER2-positive tumor.
Signaling Pathway Context: HER2 Signaling in Breast Cancer
The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway is a critical driver in a subset of breast cancers. The binding of the TCO-modified anti-HER2 antibody, Trastuzumab, not only serves as a beacon for the imaging agent but also can inhibit the downstream signaling cascade.
This compound is a powerful and versatile tool for researchers and professionals in drug development. Its favorable properties of stability and high reactivity, combined with the ease of conjugation via its propylamine handle, enable a wide range of applications from fundamental biological studies to the development of novel diagnostics and therapeutics. The detailed protocols and workflow examples provided in this guide serve as a valuable resource for the effective implementation of this important bioorthogonal reagent.
References
- 1. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 2. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 3. Methyltetrazine-amine HCl salt, 1345955-28-3 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 5. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pretargeted Imaging of HER2 and TAG-72 Expression Using the HaloTag Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET-MR Guided, Pre-targeted delivery to HER2(+) Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Methyltetrazine-Propylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyltetrazine-propylamine is a key bifunctional reagent in the rapidly advancing field of bioconjugation and drug development. Its structure, featuring a reactive methyltetrazine moiety and a versatile primary amine, enables its use in highly specific and efficient bioorthogonal "click chemistry" reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering detailed experimental protocols and data to support its implementation in research and development workflows.
Introduction
This compound is a synthetic compound that plays a pivotal role in modern chemical biology and pharmaceutical sciences.[1] It serves as a crucial linker molecule, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.[2] The core of its utility lies in the methyltetrazine group, which undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (TCO).[3][4][] This reaction is exceptionally fast and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[4][6][7] The terminal propylamine group provides a convenient handle for conjugation to other molecules, such as proteins, antibodies, or small molecule drugs, typically through amide bond formation.[3][8] This guide details the synthesis and rigorous characterization of this important reagent.
Physicochemical and Spectroscopic Data
Quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine | [1] |
| CAS Number | 1802978-47-7 | [1][3][8] |
| Molecular Formula | C₁₂H₁₅N₅O | [1][3][8] |
| Molecular Weight | 245.29 g/mol | [1][8] |
| Purity | Typically >95% - 97% | [3][9] |
| Appearance | Pinkish/Purple Solid | [4][10] |
| Solubility | Soluble in DMSO, DMF, MeOH, Water |[1][4][11] |
Table 2: Spectroscopic Characterization Data (¹H and ¹³C NMR)
| Nucleus | Chemical Shift (ppm) | Description | Source |
|---|---|---|---|
| ¹H NMR | 2.8 - 3.0 | Singlet, methyl group on the tetrazine ring | [1] |
| ¹H NMR | 7.0 - 8.0 | Two sets of doublets, para-disubstituted benzene pattern | [1] |
| ¹H NMR | ~4.2 | Multiplet, methylene group adjacent to the ether oxygen | [1] |
| ¹H NMR | ~2.0 | Multiplet, central methylene group of the propyl chain | [1] |
| ¹H NMR | ~2.8 | Multiplet, methylene group adjacent to the amine | [1] |
| ¹³C NMR | 160 - 165 | Characteristic downfield shifts for tetrazine carbons |[1] |
Synthesis and Purification
While specific proprietary synthesis routes may vary, a general and representative protocol for the synthesis of methyltetrazine compounds involves the formation of a dihydrotetrazine intermediate followed by an oxidation step.
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process, beginning with precursor molecules and culminating in the final product after purification.
References
- 1. Buy this compound | 1802978-47-7 | >95% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 9. Broadpharm this compound HCl salt | 1802978-47-7 | MFCD28334554 | Fisher Scientific [fishersci.com]
- 10. This compound HCl salt | 上海金畔生物科技有限公司官网 [renbangtech.com]
- 11. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of Methyltetrazine-Propylamine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of methyltetrazine-propylamine in bioorthogonal click chemistry. The content is tailored for researchers, scientists, and drug development professionals who are leveraging this powerful tool for bioconjugation, molecular imaging, and targeted drug delivery.
Core Principles of the this compound Click Reaction
This compound is a key reagent in the field of click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[1] The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest bioorthogonal reactions currently known.[1][2]
The Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism
Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (typically a strained alkene or alkyne).[3][4] This reaction is characterized by its exceptionally rapid kinetics, often reaching second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2]
The mechanism proceeds in a two-step fashion:
-
[4+2] Cycloaddition: The electron-poor 1,2,4,5-tetrazine ring of the this compound molecule rapidly reacts with an electron-rich dienophile, such as a trans-cyclooctene (TCO), to form an unstable bicyclic intermediate.[5]
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[6] This step is thermodynamically highly favorable and drives the reaction to completion, forming a stable dihydropyridazine product.[7]
The propylamine group on the methyltetrazine molecule provides a crucial functional handle. This primary amine allows for the covalent attachment of the tetrazine moiety to biomolecules, such as proteins or antibodies, that possess available carboxyl groups. This is typically achieved through the formation of a stable amide bond.[7][8]
Figure 1: The IEDDA reaction mechanism of methyltetrazine with a dienophile.
Quantitative Data Presentation
The selection of a click chemistry reaction is often dictated by its kinetic properties and stability. Methyl-substituted tetrazines, like this compound, offer a favorable balance between reactivity and stability in aqueous environments.[9]
Comparative Reaction Rates of Click Chemistry Reactions
The IEDDA reaction involving tetrazines is significantly faster than other common click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA | Methyltetrazine + TCO | ~800 - 30,000[9] | Extremely fast, catalyst-free, bioorthogonal. |
| CuAAC | Azide + Terminal Alkyne | 10 - 100[2] | Requires copper catalyst, which can be cytotoxic. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | ~0.1 - 1.0[10][11] | Catalyst-free but generally slower than IEDDA. |
Reactivity and Stability of Tetrazine Derivatives
The substituents on the tetrazine ring influence both the reaction kinetics and the stability of the molecule. Electron-withdrawing groups tend to increase the reaction rate but can decrease stability in aqueous solutions. Methyl groups, being electron-donating, enhance the stability of the tetrazine ring.[12]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability in Aqueous Buffer |
| Methyltetrazine | TCO | ~800 - 30,000[9] | Good stability.[4][12] |
| H-Tetrazine | TCO | Generally faster than methyltetrazine | Less stable than methyltetrazine. |
| Pyridyl-Tetrazine | TCO | Can be faster than methyltetrazine | Stability can be lower than methyltetrazine. |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to a protein and the subsequent click reaction.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of carboxyl groups on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent reaction with the primary amine of this compound.
Materials:
-
Protein of interest (with accessible carboxyl groups)
-
This compound HCl salt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.
-
-
Conjugation with this compound:
-
Prepare a 10 mM stock solution of this compound HCl salt in Coupling Buffer.
-
Add a 20 to 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the methyltetrazine-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Figure 2: Workflow for protein conjugation with this compound.
Protocol 2: Click Reaction of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule
This protocol describes the bioorthogonal ligation of the methyltetrazine-labeled protein with a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Purified methyltetrazine-labeled protein
-
TCO-functionalized molecule (e.g., TCO-PEG-Biotin, TCO-dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO, water) to a known concentration.
-
-
Click Reaction:
-
In a reaction tube, combine the methyltetrazine-labeled protein with the TCO-functionalized molecule. A slight molar excess (1.5 to 5-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.
-
The reaction is typically complete within 5-30 minutes at room temperature.
-
-
Analysis of Conjugation:
-
The success of the conjugation can be analyzed by various methods, such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the TCO-functionalized molecule.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess TCO-reagent using a desalting column or size-exclusion chromatography.
-
Figure 3: Workflow for the click reaction of a tetrazine-labeled protein.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. covachem.com [covachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 8. Methyltetrazine-acid, 1380500-88-8 | BroadPharm [broadpharm.com]
- 9. Methyl Tetrazine-PEG11-Amine-HCl salt | BroadPharm [broadpharm.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
An In-depth Technical Guide to the Applications of Methyltetrazine-Propylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-Propylamine, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, applications, quantitative performance data, and step-by-step experimental protocols for its use in bioconjugation.
Introduction to this compound
This compound is a heterobifunctional chemical tool indispensable for modern bioconjugation. It features two key functional groups: a highly stable methyltetrazine moiety and a primary propylamine handle.[1] This structure allows for a two-stage conjugation strategy. First, the propylamine group enables covalent attachment to biomolecules, typically via amide bond formation with carboxylic acids.[2] Second, the methyltetrazine group serves as a bioorthogonal handle that can undergo an extremely rapid and specific "click" reaction with a trans-cyclooctene (TCO) derivative.[3]
This bioorthogonal reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is prized for its exceptional speed, selectivity, and biocompatibility, allowing for the precise coupling of molecules in complex biological environments, including in living cells.[4][5] The methyl group on the tetrazine ring enhances its stability in aqueous media and serum compared to unsubstituted tetrazines, providing a crucial advantage for multi-step or in vivo applications.[6][7] Consequently, this compound has become a vital reagent for constructing antibody-drug conjugates (ADCs), developing PROTACs, fluorescent imaging probes, and targeted drug delivery systems.[1][6]
Core Chemistry and Reaction Pathways
The utility of this compound is centered on two distinct chemical reactions, typically performed sequentially: an initial amide coupling followed by a bioorthogonal ligation.
Stage 1: Amide Bond Formation
The primary propylamine group is used to conjugate the methyltetrazine moiety onto a target molecule containing a carboxylic acid group (e.g., proteins with accessible aspartic or glutamic acid residues, or other custom-synthesized molecules). This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[8][9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the propylamine of this compound. However, to improve efficiency and stability, NHS is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester, which then efficiently couples with the amine to form a stable amide bond.[9]
Stage 2: Bioorthogonal Ligation (IEDDA)
Once the methyltetrazine handle is installed, the modified biomolecule can be reacted with a second molecule functionalized with a strained alkene, typically a trans-cyclooctene (TCO). The reaction is an inverse-electron demand Diels-Alder [4+2] cycloaddition.[1] The electron-deficient tetrazine ring rapidly and selectively reacts with the electron-rich TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[1] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups.[5]
Quantitative Data Summary
The performance of this compound in bioconjugation is defined by its reaction kinetics and stability. The methyl substituent provides a favorable balance between reactivity and stability, making it suitable for a wide range of applications.
Reaction Kinetics
The speed of the IEDDA ligation is quantified by the second-order rate constant (k₂). Higher values indicate a faster reaction, which is critical for applications involving low concentrations of reactants. The rate is highly dependent on the structure of the TCO derivative and the reaction conditions.
| Tetrazine Derivative | Dienophile (TCO) Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 6-Methyl-Tetrazine (mTz) | TCO-PEG₄ | PBS (pH 7.4) | 37 | 463 |
| Methyl-Tetrazine (MePh) | TCO-PEG₄ | DPBS | 37 | ~1,000 |
| 3-Methyl-6-Phenyl-Tetrazine | sTCO-acid | ACN/PBS | 25 | 23,800 |
| General Tetrazine | TCO | Aqueous | 37 | 210 - 30,000 |
| General Tetrazine | TCO on mAb | PBS | 37 | 13,000 |
Data compiled from multiple sources.[2][4][6][10][11] Note: "sTCO" refers to a conformationally strained TCO derivative designed for faster kinetics.
Stability in Biological Media
Stability is crucial for ensuring the reactive moiety remains intact until the desired bioorthogonal reaction can occur, especially in multi-day experiments or in vivo. Methyl-substituted tetrazines show significantly improved stability over more reactive, hydrogen-substituted variants.
| Tetrazine Derivative | Medium | Temperature (°C) | Stability Measurement |
| Methyl-Tetrazine (mTz) | Fetal Bovine Serum (FBS) | 37 | >90% remaining after 10 hours |
| Hydrogen-Tetrazine (HTz) | Fetal Bovine Serum (FBS) | 37 | ~40% remaining after 10 hours |
| Dimethyltetrazine | Phosphate-Buffered Saline (PBS) | - | Half-life of ~14 hours |
| Dipyridyl-Tetrazine | Phosphate-Buffered Saline (PBS) | - | Half-life of 9.6 hours |
| Me₂Pyr-Tetrazine | Cell Culture Medium + 10% FBS | 37 | ~85% intact after 12 hours |
Data compiled from multiple sources.[6][7][10][12]
Key Applications
The robust and versatile chemistry of this compound enables a wide array of applications in biological research and drug development.
-
Antibody-Drug Conjugates (ADCs): By functionalizing an antibody with methyltetrazine, a potent cytotoxic drug modified with TCO can be precisely attached, enabling targeted delivery to cancer cells.[12]
-
PROTACs: Used as a versatile linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras.[6]
-
Fluorescent Labeling and Imaging: Enables the attachment of fluorescent dyes (modified with TCO) to proteins or other biomolecules for live-cell imaging, flow cytometry, and microscopy, often with "turn-on" fluorescence upon reaction.[4][5]
-
Drug Delivery and Pretargeting: In pretargeting strategies, a tetrazine-modified antibody is administered first to accumulate at a target site (e.g., a tumor). A TCO-labeled therapeutic or imaging agent is then administered, which rapidly "clicks" to the antibody, minimizing off-target effects.[4]
-
Surface Functionalization and Immobilization: The propylamine group can be used to attach the tetrazine moiety to surfaces, which can then be used to capture TCO-labeled cells or biomolecules for biosensor or cell-adhesion studies.[13]
Experimental Protocols
The following protocols provide detailed methodologies for the two-stage bioconjugation process using this compound with a model protein (e.g., an IgG antibody).
Protocol 1: Antibody Labeling with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to available carboxyl groups on an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., MES or PBS).
-
This compound HCl salt
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris), exchange it into Activation Buffer using a desalting column.[14]
-
Adjust the antibody concentration to 2-5 mg/mL in Activation Buffer.
-
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
To your antibody solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. (Note: Molar excess will depend on the antibody and desired degree of labeling).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling with this compound:
-
Add the this compound solution to the activated antibody. A 20 to 50-fold molar excess of the tetrazine reagent over the antibody is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.
-
Remove excess, unreacted this compound and other reagents by purifying the conjugate using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4).[]
-
-
Characterization (Optional but Recommended):
-
Determine the antibody concentration using A₂₈₀.
-
Determine the concentration of conjugated tetrazine by measuring its absorbance (typically ~520-540 nm) and using its molar extinction coefficient.
-
Calculate the Degree of Labeling (DOL) as the molar ratio of tetrazine to antibody.[13]
-
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody with a TCO-Molecule
This protocol describes the IEDDA "click" reaction between the newly synthesized methyltetrazine-antibody and a molecule functionalized with a TCO group.
Materials:
-
Purified Methyltetrazine-Antibody conjugate (from Protocol 1) in PBS, pH 7.4.
-
TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore, TCO-Drug).
-
Reaction Buffer: 1X PBS, pH 7.4.
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, or directly in PBS if soluble) to create a stock solution.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the Methyltetrazine-Antibody conjugate with the TCO-functionalized molecule.
-
A slight molar excess (1.5 to 5 equivalents) of the TCO-molecule relative to the calculated number of tetrazine groups on the antibody is recommended to ensure complete ligation.
-
The final protein concentration should be kept as high as reasonably possible to facilitate the second-order reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. For many methyltetrazine-TCO pairs, the reaction is substantially complete in under 30 minutes.[2] The progress can be monitored by the disappearance of the tetrazine's pink/red color or its absorbance peak (~520 nm).
-
-
Purification (If Necessary):
-
If the TCO-molecule is small, remove any excess unreacted reagent by purifying the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC).[]
-
-
Final Conjugate Storage:
-
Store the final bioconjugate in a suitable buffer (e.g., PBS with stabilizers) at 4°C for short-term use or aliquoted at -20°C or -80°C for long-term storage.
-
This guide provides the foundational knowledge and practical steps for utilizing this compound in bioconjugation. By leveraging its unique combination of stability, reactivity, and bioorthogonality, researchers can continue to develop innovative tools for diagnostics, therapeutics, and fundamental biological discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
Unveiling the Hydrophilic Nature of Methyltetrazine-Propylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the hydrophilic characteristics of Methyltetrazine-Propylamine, a critical reagent in bioconjugation and click chemistry. Understanding its hydrophilicity is paramount for its effective application in aqueous environments inherent to biological systems, influencing reaction kinetics, solubility, and bioavailability in drug development.
Core Physicochemical Properties
This compound, particularly as its hydrochloride (HCl) salt, is recognized as a hydrophilic molecule.[1] This property is crucial for its utility in various biochemical applications, ensuring its solubility and reactivity in aqueous buffers.[1] The presence of the propylamine group and the potential for salt formation contribute significantly to its favorable interaction with water.
Quantitative Hydrophilicity Data
The hydrophilicity of a compound can be quantitatively assessed through several parameters. Below is a summary of the available data for this compound.
| Parameter | Value | Source/Method | Significance |
| Calculated LogP | 0.96962 | Computational | A LogP value less than 1 indicates a preference for the aqueous phase over an organic phase, signifying hydrophilicity. |
| Solubility | Soluble in Water, DMSO, DMF | Product Datasheets | Demonstrates good solubility in polar protic and aprotic solvents, essential for experimental work.[2] |
Experimental Protocols for Hydrophilicity Determination
To empirically verify the hydrophilic nature of this compound, several standard experimental protocols can be employed.
Determination of the Octanol-Water Partition Coefficient (LogP) - Shake Flask Method
This method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a definitive measure of its lipophilicity/hydrophilicity.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
-
-
Partitioning:
-
Add a known volume of the this compound stock solution to a separatory funnel.
-
Add a known volume of the pre-saturated counter-solvent (water or n-octanol).
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the layers to separate completely.
-
-
Analysis:
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
References
The Methyltetrazine-Propylamine and trans-Cyclooctene (TCO) Reaction: A Technical Guide to a Bioorthogonal Powerhouse
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of the IEDDA Reaction Between Methyltetrazine-Propylamine and TCO.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have established it as a critical tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[2][3] This technical guide focuses on the reactivity of a key reagent, this compound, with TCO, providing a detailed overview of its mechanism, kinetics, and practical application.
Core Mechanism: A Rapid, Irreversible Cycloaddition
The reaction between this compound and TCO is a form of "click chemistry" that proceeds through a two-step mechanism.[4] The process is initiated by a [4+2] cycloaddition, where the electron-deficient methyltetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile.[2] This initial cycloaddition forms a transient, unstable tricyclic intermediate. This intermediate then rapidly undergoes an irreversible retro-Diels-Alder reaction, which results in the expulsion of dinitrogen (N₂) gas and the formation of a stable dihydropyridazine product.[4] The release of N₂ is a significant thermodynamic driving force that renders the reaction irreversible.[4]
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Quantitative Kinetic Data
The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction.[4] These fast kinetics permit efficient conjugation even at low micromolar or nanomolar concentrations, which is crucial for in vivo applications to minimize off-target effects and potential toxicity.[2]
Methyl-substituted tetrazines, such as this compound, offer an excellent balance of high reactivity and superior stability in aqueous solutions compared to hydrogen-substituted tetrazines.[5] The table below summarizes key kinetic data for relevant TCO-tetrazine pairs from the literature.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Methyl-substituted tetrazines | trans-Cyclooctene (TCO) | Aqueous Media | Not Specified | ~1,000 | [6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | Methanol/Water (9:1) | 25 | ~2,000 | [6] |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-5-hydroxy-TCO (a-TCO) | Not Specified | Not Specified | ~150,000 | [2] |
| Water-soluble 3,6-dipyridyl-s-tetrazine | Dioxolane-fused TCO (d-TCO) | Water | 25 | 366,000 (± 15,000) | [7] |
| General TCO-Tetrazine Range | Various | Not Specified | Not Specified | up to 1 x 10⁶ | [4] |
Experimental Protocols
The following sections provide detailed methodologies for conducting and monitoring the reaction between this compound and a TCO-functionalized molecule.
General Protocol for Small Molecule Ligation
This protocol outlines a general procedure for the reaction between this compound and a TCO-containing small molecule in solution.
Materials:
-
This compound HCl salt
-
TCO-functionalized molecule
-
Anhydrous solvent (e.g., Dimethylsulfoxide (DMSO), Dimethylformamide (DMF))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), if applicable
-
Reaction vessel (e.g., microcentrifuge tube, glass vial)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in an appropriate anhydrous solvent like DMSO.[5]
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In the reaction vessel, combine the TCO-containing solution with the this compound solution.
-
A 1:1 stoichiometric ratio is standard, but a slight molar excess (1.1 to 1.5 equivalents) of one reagent can be used to ensure the complete consumption of a precious limiting reagent.[5]
-
-
Reaction Conditions:
-
Reaction Monitoring (Optional):
-
The reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic tetrazine absorbance in the 510-550 nm range.[4]
-
For more detailed analysis, LC-MS or UPLC-MS can be used to confirm the disappearance of reactants and the formation of the product adduct.
-
-
Purification:
-
If necessary, the final conjugate can be purified from unreacted starting materials using standard chromatographic techniques such as HPLC or column chromatography.
-
Protocol for Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
For rapid reactions, a stopped-flow instrument is ideal for accurately determining kinetic rates.
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a solution of the this compound in the desired reaction buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 50 µM).
-
Prepare a solution of the TCO derivative in the same buffer at a concentration that is in large excess (at least 10-fold) of the tetrazine to ensure pseudo-first-order conditions (e.g., 500 µM).[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative used in excess (k₂ = k_obs / [TCO]).[1]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using the methyltetrazine-TCO ligation.
Caption: A typical workflow for a TCO-tetrazine conjugation experiment.
Conclusion
The bioorthogonal reaction between this compound and trans-cyclooctene stands as a robust and highly efficient tool for researchers in chemistry, biology, and medicine.[2] Its exceptional kinetics, biocompatibility, and stable product formation make it ideal for a wide array of applications where precision and speed are essential. By understanding the core reaction mechanism and utilizing the detailed protocols provided, scientists can effectively harness the power of this remarkable click reaction to advance their research and development endeavors.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Probe Development: A Technical Guide to Methyltetrazine-Propylamine
For Immediate Release
A deep dive into the core functionalities of Methyltetrazine-Propylamine, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the key features, quantitative data, and experimental protocols associated with this pivotal bioorthogonal reagent.
This compound has emerged as a powerful tool in the field of chemical biology and drug development, primarily for its role in creating precisely targeted probes. Its unique chemical architecture, combining a highly reactive methyltetrazine moiety with a versatile propylamine linker, enables robust and specific labeling of biomolecules. This guide elucidates the fundamental characteristics of this compound, providing the technical insights necessary for its effective application in probe development.
Core Features of this compound
This compound is a bioorthogonal chemical reporter engineered for high efficiency and stability in complex biological environments. Its compact and hydrophilic nature makes it an ideal candidate for a wide array of bioconjugation applications. The molecule's functionality is centered around two key components:
-
The Methyltetrazine Group: This moiety is the reactive engine of the molecule, participating in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. The methyl substitution on the tetrazine ring enhances its stability in aqueous media compared to other tetrazine derivatives, a crucial feature for in vivo applications.[1]
-
The Propylamine Group: This terminal amine provides a convenient handle for conjugation to a wide variety of molecules of interest, including proteins, antibodies, fluorescent dyes, and therapeutic agents. The primary amine readily forms stable amide bonds with molecules containing carboxylic acid groups or their activated esters (e.g., N-hydroxysuccinimide esters), a common feature in biomolecule modification.
Quantitative Data Summary
The performance of this compound in probe development is underpinned by its favorable reaction kinetics and stability. The following tables summarize key quantitative data for the methyltetrazine-TCO ligation reaction.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Methyl-substituted tetrazine & TCO | ~1000 | Aqueous media | BenchChem |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine & TCO-OH | 210 | PBS, pH 7.4, 37°C | BenchChem |
| Methyl-tetrazine-PEG8-NHS ester & TCO-Protein | 1 - 1x10⁶ | PBS | BroadPharm[2] |
| TCO conjugated to CC49 antibody & [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS at 37 °C | Rossin et al. 2010 |
Note: Reaction rates can be influenced by factors such as the specific structure of the trans-cyclooctene derivative, solvent polarity, and temperature.[1]
| Parameter | Observation | Significance |
| Stability | Methyl-substituted tetrazines exhibit good stability in aqueous media. | Crucial for applications in biological systems and for ensuring the integrity of the probe during experiments.[1] |
| pH Independence | Aminoethyl substituted tetrazines show fast elimination kinetics at all biologically relevant pHs. | Enables robust performance across a range of biological environments. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein
This protocol outlines the covalent conjugation of this compound to a protein bearing carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or Hydroxylamine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS to room temperature.
-
Add EDC and NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.
-
Conjugation with this compound:
-
Immediately add this compound to the activated protein solution. A 10- to 50-fold molar excess of the amine over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification: Purify the this compound-labeled protein from excess reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Bioorthogonal Ligation of a Methyltetrazine-Labeled Protein with a TCO-Functionalized Molecule
This protocol describes the "click" reaction between the newly synthesized Methyltetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Methyltetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Dissolve the Methyltetrazine-labeled protein in the Reaction Buffer to the desired concentration.
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Mix the Methyltetrazine-labeled protein and the TCO-functionalized molecule in the Reaction Buffer. A 1:1 to 1:1.5 molar ratio is typically used.
-
Incubate the reaction mixture at room temperature for 1 hour or at 37°C for 30 minutes. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance around 520-540 nm.
-
-
Analysis: The resulting probe conjugate is now ready for use in downstream applications. The success of the conjugation can be confirmed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence analysis (if a fluorescent TCO was used).
Visualizing the Workflow and Logic
To further clarify the processes involved in utilizing this compound for probe development, the following diagrams illustrate the key workflows and chemical transformations.
References
The Inverse-Electron-Demand Diels-Alder Reaction with Methyltetrazine-Propylamine: A Technical Guide for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for catalysts.[1][2] Among the various dienes employed, 1,2,4,5-tetrazines, particularly functionalized methyltetrazines, have proven to be highly effective. This technical guide provides an in-depth exploration of the iEDDA reaction focusing on methyltetrazine-propylamine, a versatile reagent that combines the high reactivity of the methyltetrazine core with a functional amine handle for straightforward conjugation.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO) or norbornene.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[3][4] The sole byproduct being nitrogen gas underscores the clean nature of this ligation.[3]
Quantitative Data: Reaction Kinetics
The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes key second-order rate constants (k₂) for the reaction of various tetrazines with commonly used dienophiles. The data highlights the superior reactivity of TCO derivatives.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Methyl-substituted tetrazines | TCO | ~1000 | PBS |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS |
| Dipyridyl tetrazine | TCO | 2000 (±400) | 9:1 Methanol:Water |
| General Range | TCO | 1 - 1 x 10⁶ | Aqueous Buffer |
| Norbornene (unsubstituted) | Dipyridyl tetrazine | ~1 | Methanol |
| exo,exo-5-Norbornene-2,3-dimethanol | Dipyridyl tetrazine | ~0.9 | Methanol |
| Styrene | Dipyridyl tetrazine | ~0.01 | Methanol |
Data compiled from multiple sources.[5][6]
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow: Protein-Protein Conjugation
Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.
Application: Pre-Targeted Drug Delivery
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Methyltetrazine-Propylamine in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyltetrazine-propylamine stands as a critical reagent in the realm of bioorthogonal chemistry, enabling the precise labeling and tracking of biomolecules in complex biological systems. Its utility is intrinsically linked to its stability in aqueous environments, a factor that dictates the success of bioconjugation strategies in drug development and research. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, presenting key data, detailed experimental protocols, and a discussion of the factors influencing its degradation.
Core Concepts: Understanding Tetrazine Stability
The stability of tetrazine compounds, including this compound, is paramount for their application in bioorthogonal reactions. The tetrazine core is susceptible to degradation in aqueous media, primarily through hydrolysis. The rate of this degradation is influenced by several factors, including the substituents on the tetrazine ring, the pH of the solution, and the temperature.
Generally, electron-donating groups on the tetrazine ring, such as a methyl group, enhance stability compared to unsubstituted tetrazines.[1][2][3][4] This increased stability is a key advantage of methyltetrazine derivatives for applications requiring prolonged incubation in aqueous or biological media.[5][6] However, even with this enhancement, the stability is not absolute and is significantly affected by the surrounding chemical environment.
Quantitative Stability Data
One study on a methyl-tetrazine derivative (tetrazine-Me 14) reported a half-life of approximately 4 hours at pH 10. This indicates a susceptibility to degradation under strongly basic conditions. The same study noted that the methyl-tetrazine was more stable than its unsubstituted counterpart under these conditions.
Another investigation focusing on a different tetrazine compound, clofentezine, demonstrated a strong pH-dependent stability, with significantly lower persistence in alkaline water compared to acidic or neutral conditions. This trend of decreased stability at higher pH is a common characteristic of tetrazines and is expected to apply to this compound as well.
Research on various tetrazine derivatives has consistently shown that those with electron-donating groups, like the methyl group, exhibit greater stability. For instance, one comparative study in a biological medium (DMEM with 10% FBS at 37°C) found that a methyl-tetrazine compound was highly stable, with over 92% of the compound remaining after 12 hours and at least 63% after 48 hours.
Table 1: Summary of Stability Data for Methyltetrazine Derivatives in Aqueous Environments
| Tetrazine Derivative | Condition | Reported Stability |
| Methyl-tetrazine (Me-Tz) | DMEM + 10% FBS, 37°C | >92% remaining after 12 h; >63% remaining after 48 h |
| Methyl-tetrazine (tetrazine-Me 14) | pH 10 | Half-life of ~4 hours |
| Clofentezine | Alkaline water (pH 9.2) | Low persistence |
| Clofentezine | Acidic water (pH 4.0) | High persistence |
Factors Influencing Stability
pH
The pH of the aqueous solution is a critical determinant of this compound stability. As suggested by studies on related compounds, the tetrazine ring is prone to base-catalyzed hydrolysis. Therefore, it is anticipated that the degradation rate of this compound will increase significantly in alkaline conditions (pH > 8). In contrast, greater stability is expected in neutral to mildly acidic environments (pH 4-7.4).[7][8]
Temperature
As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures will likely accelerate the rate of hydrolysis, leading to a shorter half-life. For applications requiring long-term stability, it is advisable to store stock solutions at low temperatures (-20°C or -80°C) and to conduct experiments at controlled, and where possible, lower temperatures.
Buffer Composition
The composition of the buffer solution can also influence stability. While less documented for tetrazines specifically, certain buffer components can potentially catalyze degradation reactions. It is therefore recommended to use well-defined and commonly used biological buffers, such as phosphate-buffered saline (PBS), and to be mindful of any potential interactions with other components in the reaction mixture.
Experimental Protocols for Stability Assessment
To enable researchers to quantitatively assess the stability of this compound under their specific experimental conditions, the following detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.
Protocol 1: HPLC-Based Stability Assay
This method allows for the quantification of the intact this compound over time.
1. Materials and Reagents:
- This compound
- Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0, carbonate-bicarbonate buffer pH 9.0)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
- Deionized water, HPLC grade
- HPLC system with a UV-Vis detector and a C18 reverse-phase column
2. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF. b. Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). c. Prepare multiple aliquots for each time point to be tested.
3. Incubation: a. Incubate the samples at the desired temperature(s) in a temperature-controlled environment (e.g., water bath or incubator). b. At each predetermined time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation by flash-freezing in liquid nitrogen or by immediate addition of a quenching solution (e.g., an acidic solution to lower the pH if degradation is base-catalyzed). Store quenched samples at -80°C until analysis.
4. HPLC Analysis: a. Set up the HPLC method. A typical gradient for analyzing tetrazine compounds might be:
- Mobile Phase A: 0.1% TFA or FA in water
- Mobile Phase B: 0.1% TFA or FA in ACN
- Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes) to elute the compound and any degradation products.
- Flow Rate: 1 mL/min
- Column Temperature: 25°C
- Detection Wavelength: Monitor the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) and a lower wavelength (e.g., 254 nm) to detect potential degradation products that may not absorb in the visible range. b. Inject the thawed samples onto the HPLC system. c. Integrate the peak area of the intact this compound at each time point.
5. Data Analysis: a. Plot the percentage of remaining this compound (relative to the t=0 time point) against time. b. Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order decay). c. Calculate the half-life (t½) of this compound under each condition.
Protocol 2: NMR-Based Stability Assay
NMR spectroscopy provides structural information and can be used to monitor the disappearance of the parent compound and the appearance of degradation products simultaneously.
1. Materials and Reagents:
- This compound
- Deuterated aqueous buffers of desired pD (e.g., D₂O-based PBS)
- NMR tubes
- NMR spectrometer
2. Sample Preparation: a. Dissolve a known concentration of this compound directly in the deuterated aqueous buffer inside an NMR tube. b. Add an internal standard with a known concentration and stable signals in the expected spectral region (e.g., DSS or TSP) for quantitative analysis.
3. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at the initial time point (t=0) at the desired temperature. b. Continue to acquire spectra at regular intervals over the course of the experiment. The frequency of acquisition will depend on the expected rate of degradation.
4. Data Analysis: a. Process the NMR spectra (e.g., phasing, baseline correction). b. Integrate the characteristic signals of this compound and the internal standard. c. Calculate the concentration of this compound at each time point by comparing the integral of its signals to the integral of the internal standard. d. Plot the concentration of this compound versus time to determine the degradation kinetics and half-life. e. Analyze any new peaks that appear in the spectra to identify potential degradation products.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway, a typical experimental workflow, and the factors influencing stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 8. deepdyve.com [deepdyve.com]
Methodological & Application
Protocol for Methyltetrazine-Propylamine conjugation to proteins.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the covalent conjugation of methyltetrazine-propylamine to proteins. This method utilizes carbodiimide chemistry to form a stable amide bond between the primary amine of this compound and the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the protein. The incorporated methyltetrazine moiety is a critical component for bioorthogonal chemistry, enabling subsequent "click" reactions with trans-cyclooctene (TCO)-modified molecules. This two-step approach allows for the precise and efficient labeling of proteins for various applications, including protein-protein conjugation, imaging, and drug delivery.
Principle of the Reaction
The conjugation is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate can react directly with primary amines but is unstable in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting it into a more stable NHS ester.
-
Amine Reaction: The NHS ester readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS.
This two-step procedure is preferred as it increases the efficiency of the conjugation and allows for better control over the reaction.[1][2]
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the pH of the reaction, the molar ratios of the reagents, and the properties of the protein. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Notes |
| pH (Activation Step) | 4.5 - 6.0 | MES buffer is recommended as it lacks amines and carboxyls.[3][4] |
| pH (Conjugation Step) | 7.2 - 8.5 | Phosphate-buffered saline (PBS) or bicarbonate buffer is suitable.[3][5] |
| Molar Ratio (EDC:NHS) | 1:1 to 1:1.2 | A slight excess of NHS can improve the stability of the active intermediate. |
| Molar Ratio (Protein:EDC:NHS) | 1 : 10-50 : 10-50 | This should be optimized for each specific protein and desired degree of labeling. |
| Molar Ratio (Protein:this compound) | 1 : 10-100 | A significant excess of the amine-containing linker is used to drive the reaction. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 1 - 4 hours | At room temperature, or overnight at 4°C. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | To stop the reaction and consume unreacted NHS esters.[3] |
| Expected Conjugation Efficiency | Variable (10-70%) | Highly dependent on the number of accessible carboxyl groups and reaction optimization. |
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., size exclusion chromatography column, dialysis tubing with appropriate MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Protocol: Two-Step Conjugation
This protocol is designed for the conjugation of this compound to a protein with a starting concentration of 2-10 mg/mL.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein in Activation Buffer. If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis. The protein solution must be free of amine- and carboxyl-containing buffers (e.g., Tris, acetate).
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO. For example, prepare 10 mg/mL solutions.[3] These reagents are moisture-sensitive.
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
Step 2: Activation of Protein Carboxyl Groups
-
To the protein solution in Activation Buffer, add the freshly prepared EDC and NHS solutions. The final concentrations should be in the range of a 10- to 50-fold molar excess of EDC and NHS over the protein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 3: Conjugation with this compound
-
Add the this compound solution to the activated protein solution. A 10- to 100-fold molar excess of this compound over the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove unreacted this compound, EDC, NHS, and byproducts by size exclusion chromatography (SEC) or dialysis.
-
For SEC, use a column with a resin appropriate for the size of the protein and equilibrate with a suitable storage buffer (e.g., PBS).
-
For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein (e.g., 10 kDa MWCO for a 50 kDa protein). Dialyze against a large volume of storage buffer with several buffer changes.
Characterization of the Conjugate
-
Mass Spectrometry (MS): The most direct method to confirm conjugation is to determine the mass of the modified protein. A mass increase corresponding to the molecular weight of the attached this compound moiety should be observed.[6][7][8]
-
UV-Vis Spectroscopy: The tetrazine group has a characteristic absorbance around 520-540 nm. Measuring the absorbance at this wavelength can be used to estimate the degree of labeling, although this can be challenging for proteins with low levels of conjugation.
-
HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unmodified protein.
Mandatory Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound to proteins.
Caption: Chemical pathway for EDC/NHS mediated conjugation of an amine to a carboxyl group.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyltetrazine-TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Premier Bioorthogonal Reaction
The Methyltetrazine-trans-cyclooctene (TCO) ligation is a cornerstone of modern bioconjugation, belonging to the category of "click chemistry".[1] This reaction is technically an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, where the electron-deficient methyltetrazine (the diene) rapidly and specifically reacts with the strained, electron-rich TCO (the dienophile).[1][2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, effectively driving the reaction to completion.[1][3][4]
The key advantages of the Methyltetrazine-TCO system have made it an invaluable tool in drug development and biological research:
-
Exceptional Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10⁶ M⁻¹s⁻¹, allowing for efficient conjugation even at the low concentrations typical in biological systems.[1][5][6]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffers, neutral pH, ambient temperature) and, critically, does not require cytotoxic copper catalysts.[1][6][7]
-
High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not exhibit cross-reactivity with native biological functional groups like amines or thiols, ensuring precise and clean conjugation.[5][7]
These features make the ligation ideal for applications such as constructing antibody-drug conjugates (ADCs), pretargeted in vivo imaging, and fluorescently labeling biomolecules in live cells.[6][8][9]
Reaction Mechanism and Workflow
The ligation process is a two-step cycloaddition-elimination reaction. The workflow for a typical bioconjugation experiment involves the preparation of the tetrazine- and TCO-functionalized molecules, followed by the ligation reaction and subsequent purification of the conjugate.
Quantitative Data Summary
The efficiency and speed of the ligation are paramount. The tables below summarize key quantitative data for reaction kinetics and general reaction conditions.
Table 1: Comparative Analysis of Second-Order Rate Constants (k₂)
| Bioorthogonal Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Catalyst Required | Key Characteristics |
|---|---|---|---|
| Methyltetrazine-TCO Ligation | 800 to >30,000 (up to 10⁷ reported)[7][10][11] | No | Exceptionally fast, catalyst-free, ideal for in vivo use.[7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1[7] | No | Copper-free but significantly slower kinetics. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[7] | Yes (Copper) | Fast, but copper cytotoxicity limits in vivo applications.[7] |
Table 2: Recommended Reaction Conditions for Methyltetrazine-TCO Ligation
| Parameter | Recommended Value/Range | Notes | Source(s) |
|---|---|---|---|
| Stoichiometry | 1:1 to 1:1.5 (TCO:Tetrazine) | A slight excess of one reagent can drive the reaction to completion for the limiting reagent. | [3][12] |
| Solvent | Aqueous Buffers (e.g., PBS), Organic (DMSO, DMF) | Compatible with a wide range of solvents. Aqueous buffers are ideal for biological applications. | [3][5] |
| pH Range | 6.0 - 9.0 | The ligation is efficient across a broad pH range. Ensure the stability of your biomolecules. | [3][5][13] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications. The reaction can be slowed at 4°C. | [3][13][14] |
| Reaction Time | 10 - 120 minutes | Reaction is often complete in under an hour at room temperature due to fast kinetics. | [13][14] |
| Reactant Concentration | Nanomolar to Millimolar | Efficient ligation occurs even at very low concentrations due to the high reaction rate. |[6] |
Experimental Protocols
This section provides a detailed methodology for a standard protein-protein conjugation using NHS-ester chemistry to introduce the TCO and methyltetrazine moieties.
Materials Required:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS)
-
Amine-free buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)[13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]
-
Spin Desalting Columns or Size-Exclusion Chromatography (SEC) equipment[1][11]
Protocol 1: Activation of Protein A with TCO-NHS Ester
This protocol targets primary amines (e.g., lysine residues) on the protein surface.
-
Protein Preparation: Dissolve Protein A in an amine-free buffer at a concentration of 1-5 mg/mL.[11][12] If the starting buffer contains amines (like Tris or glycine), perform a buffer exchange into the reaction buffer using a spin desalting column.[11]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[12][13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[12][13]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or SEC.[11][12] The TCO-labeled protein is now ready for ligation.
Protocol 2: Activation of Protein B with Methyltetrazine-NHS Ester
-
Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, but use Protein B and the Methyltetrazine-NHS ester.[5]
-
Labeling and Purification: Follow steps 3 through 6 from Protocol 1 to produce the purified, methyltetrazine-activated Protein B.[5]
Protocol 3: Final TCO-Tetrazine Ligation
-
Reaction Setup: In a suitable reaction vessel, mix the purified TCO-activated Protein A with the methyltetrazine-activated Protein B. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 equivalents) of one component can be used to ensure the complete consumption of the other.[11][12]
-
Incubation: Allow the ligation to proceed for 60 minutes at room temperature with gentle mixing.[15] For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time (e.g., 2 hours).[13]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510-550 nm using a spectrophotometer.[5][7]
-
Purification (Optional): If necessary, the final protein-protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]
-
Storage: Store the final conjugate at 4°C.[12]
Application in Pretargeted Drug Delivery
A powerful application of Methyltetrazine-TCO ligation is in pretargeted therapy, particularly for antibody-drug conjugates (ADCs). This two-step strategy enhances the therapeutic window by separating the slow antibody localization from the rapid delivery of a potent drug, thereby reducing systemic toxicity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Source(s) |
| Low Ligation Yield | - Incorrect stoichiometry.- Degradation of reagents.- Suboptimal solvent or pH.- Insufficient reaction time. | - Verify concentrations and recalculate stoichiometry.- Use fresh reagents; store protected from light and moisture.- Optimize solvent/buffer system; ensure pH is within 6-9.- Increase incubation time and monitor progress. | [3] |
| Slow Reaction Rate | - Low reactant concentrations.- Low temperature.- Steric hindrance around reactive groups. | - Increase the concentration of one or both reactants.- Perform the reaction at room temperature or 37°C.- If possible, redesign the linker to reduce steric hindrance. | [3] |
| Poor Labeling with NHS Ester | - NHS-ester hydrolyzed.- Buffer contains primary amines (e.g., Tris, glycine). | - Allow reagent to equilibrate to room temperature before opening. Use high-quality anhydrous solvent (DMSO/DMF).- Buffer exchange protein into an amine-free buffer (e.g., PBS) before labeling. | [12][13] |
| Side Reactions / Impurities | - Impure starting materials.- Oxidation of sensitive molecules. | - Purify reactants before use.- For oxygen-sensitive molecules, degas solutions before starting the reaction. | [16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Labeling with Methyltetrazine-Propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-propylamine is a bioorthogonal labeling reagent that plays a crucial role in modern chemical biology and drug development. Its methyltetrazine moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile. This "click chemistry" reaction is biocompatible, proceeding efficiently under physiological conditions without interfering with native cellular processes. The propylamine group provides a versatile handle for conjugation to biomolecules via amide bond formation with carboxylic acids or activated esters. These characteristics make this compound an ideal tool for a variety of applications, including cell surface labeling, protein tracking, and targeted drug delivery.
This document provides detailed protocols and application notes for the use of this compound in cell labeling, covering direct labeling of cell surface proteins, metabolic glycoengineering, and pre-targeting strategies.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the application of methyltetrazine derivatives in cell labeling.
Table 1: Cytotoxicity of Tetrazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| bis(indolyl)-tetrazine derivative 5b | T-47D (breast cancer) | MTT Assay | 5.11 ± 0.16 | [1] |
| bis(indolyl)-tetrazine derivative 5f | T-47D (breast cancer) | MTT Assay | 4.69 ± 0.51 | [1] |
| bis(indolyl)-tetrazine derivatives (general) | MCF-7 (breast cancer) | MTT Assay | 7.57 - 22.52 | [1] |
| bis(indolyl)-tetrazine derivatives (general) | MDA-MB-231 (breast cancer) | MTT Assay | 10.08 - 21.49 | [1] |
| Imidazotetrazine 1 | MCF-7 (breast cancer) | Not Specified | 7.72 | [2] |
| Imidazotetrazine 1 | Bt-474 (breast cancer) | Not Specified | 5.09 | [2] |
| TCO-Doxorubicin (activated with Ac4ManNTz) | A549 (lung cancer) | CCK-8 Proliferation Assay | 0.548 | [3] |
| TCO-Doxorubicin (activated with Ac4ManNTz) | HeLa (cervical cancer) | CCK-8 Proliferation Assay | 0.439 | [3] |
Table 2: Labeling Efficiency and Reaction Kinetics
| Labeling Strategy | Cell Line/System | Quantitative Metric | Value | Reference |
| Metabolic Glycoengineering (Ac4ManNTz) & TCO-Biotin | MDA-MB-231 | Strong cell surface labeling observed via confocal microscopy. | Qualitative | [3] |
| Metabolic Glycoengineering (isonitrile sugars) & Tetrazine-biotin | LL2 (Lewis lung carcinoma) | Signal-to-Background Ratio (SBR) up to 13.5 via flow cytometry. | 13.5 | [4] |
| Direct Labeling of TCO-modified antibody with Tetrazine-fluorophore | HT29 (colorectal cancer) | 2-fold lower signal in vivo with PEGylated linkers compared to no linker. | Quantitative | [5] |
| Pre-targeting (TCO-antibody & radiolabeled tetrazine) | U87 (glioblastoma) xenograft | High tumor-to-background ratios observed. | Qualitative | [6] |
| Tetrazine-TCO Ligation Kinetics | In vitro (9:1 methanol/water) | Second-order rate constant | 2000 ± 400 M⁻¹s⁻¹ | [7] |
| Tetrazine-TCO Ligation Kinetics | In vitro | Second-order rate constant | up to 10⁷ M⁻¹s⁻¹ | [6] |
Experimental Protocols
Protocol 1: Direct Labeling of Cell Surface Proteins
This protocol describes the direct labeling of primary amines on cell surface proteins using this compound, followed by detection with a TCO-conjugated fluorophore.
Materials:
-
This compound HCl salt
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
TCO-conjugated fluorophore (e.g., TCO-PEG4-FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Cell culture medium
-
Microcentrifuge tubes or multi-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 70-80% confluency. For suspension cells, harvest and wash twice with ice-cold PBS by centrifugation (300 x g, 5 minutes).
-
Resuspend cells in PBS (pH 8.0-8.5) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Preparation of Labeling Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1-5 mM stock solution of the TCO-conjugated fluorophore in anhydrous DMSO.
-
Note: It is recommended to prepare fresh solutions of the labeling reagents immediately before use.
-
-
Labeling with this compound:
-
Add the this compound stock solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell type and application.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
-
Reaction with TCO-Fluorophore:
-
Resuspend the methyltetrazine-labeled cells in PBS.
-
Add the TCO-conjugated fluorophore stock solution to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with ice-cold PBS containing 1% BSA (optional, to reduce non-specific binding).
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer or cell culture medium for analysis.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Metabolic Glycoengineering for Cell Surface Labeling
This protocol outlines the metabolic incorporation of a tetrazine-modified monosaccharide into cell surface glycans, followed by detection with a TCO-conjugated probe.[3][8]
Materials:
-
Tetrazine-modified monosaccharide precursor (e.g., peracetylated N-(1,2,4,5-tetrazin-3-yl)acetyl-D-mannosamine, Ac4ManNTz)
-
Cells in culture
-
TCO-conjugated probe (e.g., TCO-Biotin followed by Streptavidin-fluorophore, or a direct TCO-fluorophore)
-
Cell culture medium
-
PBS
-
Flow cytometer or confocal microscope
Procedure:
-
Metabolic Incorporation:
-
Culture cells to the desired confluency.
-
Add the tetrazine-modified monosaccharide precursor to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time should be determined for each cell line.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the modified sugar into cell surface glycans.
-
-
Labeling with TCO-Probe:
-
After the incubation period, wash the cells twice with PBS.
-
Incubate the cells with a solution of the TCO-conjugated probe in PBS or serum-free medium. For a two-step approach, first, incubate with TCO-Biotin (e.g., 100 µM for 30-60 minutes at 37°C).[3]
-
Wash the cells three times with PBS.
-
If using a two-step approach, incubate with a fluorescently labeled streptavidin conjugate (e.g., 20 µg/mL for 20-30 minutes at room temperature).[3]
-
If using a direct TCO-fluorophore, incubate for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by flow cytometry to quantify the labeling efficiency or by confocal microscopy for visualization of cell surface glycans.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess cell viability after labeling with this compound.[9][10]
Materials:
-
Labeled and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Plating and Labeling:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Perform the cell labeling protocol with this compound as described above. Include untreated control wells.
-
-
MTT Incubation:
-
After the desired incubation period post-labeling (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
If a dose-response curve was generated, the IC50 value can be calculated using appropriate software.
-
Mandatory Visualization
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7 | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Fast Bioorthogonal Spin-Labeling and Distance Measurements in Mammalian Cells Using Small, Genetically Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages [thno.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols: Fluorescent Probe Attachment using Methyltetrazine-Propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry enables highly specific and biocompatible reactions within complex biological systems.[1][2][3] Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine (Tz) and a strained dienophile, such as a trans-cyclooctene (TCO).[3][4] This reaction is exceptionally fast and selective, allowing for the precise labeling of biomolecules in living cells and organisms.[3][4][5]
Methyltetrazine-Propylamine is a compact and versatile bioorthogonal reagent that features a reactive methyltetrazine group for rapid iEDDA "click" chemistry and a terminal propylamine handle.[6][7] The primary amine allows for straightforward covalent attachment to a wide array of molecules, including fluorescent probes, biotin, or drugs, typically through stable amide bond formation.[7] Its small size and high water solubility make it an ideal linker for developing custom probes for bioconjugation, live-cell imaging, and drug delivery applications.[6][8]
Reaction Principle and Workflow
The core utility of this compound lies in a two-stage process. First, the propylamine handle is conjugated to a molecule of interest (e.g., the NHS ester of a fluorescent dye). Second, the methyltetrazine moiety of the resulting conjugate reacts with a TCO-tagged biomolecule (e.g., a protein or a small molecule) that has been introduced into a biological system. This bioorthogonal ligation results in a stable covalent bond, attaching the fluorescent probe to its target.
Many tetrazine-based probes are also "fluorogenic," meaning their fluorescence is quenched when the tetrazine is attached but increases dramatically upon reaction with the dienophile.[9][10] This "turn-on" mechanism significantly reduces background noise and eliminates the need for wash steps, making them ideal for real-time imaging.[2][9][10]
Data Presentation
Quantitative data for bioorthogonal reactions are critical for experimental design. The tables below summarize key properties of this compound and representative performance metrics for tetrazine-based probes.
Table 1: Physicochemical Properties of this compound HCl Salt
| Property | Value | Source |
|---|---|---|
| Formula | C₁₂H₁₅N₅O · HCl | [6] |
| Molecular Weight | 281.75 g/mol | [5][7] |
| Reactive Group 1 | Primary Amine (-NH₂) | [6][7] |
| Reactive Group 2 | Methyltetrazine | [6] |
| Reactivity | Amine reacts with NHS esters, carboxyls (with EDC). Tetrazine reacts with TCO, BCN. | [6][7] |
| Form | Hydrochloride Salt | [6] |
| Key Features | High water solubility, compact structure, bioorthogonal reactivity. |[6] |
Table 2: Representative Performance of Tetrazine-Based Fluorogenic Probes
| Probe Type | Dienophile | Reaction Rate (k₂) | Fluorescence Turn-On (Fold Increase) | Emission Max (Post-Reaction) | Source |
|---|---|---|---|---|---|
| Tetrazine-BODIPY FL | trans-cyclooctene | Not Specified | ~20 | Not Specified | [9] |
| Difluoroboronated Tetrazine (Tz-BFs) | trans-cyclooctene | Not Specified | Up to 582 | 440 - 570 nm | [10] |
| Hydrogen-substituted Tetrazine | Norbornene | Up to 30,000 M⁻¹s⁻¹ | Not Specified | Not Specified | [11] |
| TMR/SiR Tetrazines | Dienophile-modified biomolecules | Not Specified | High | Red / Far-Red |[12] |
Note: Data represents a range of tetrazine derivatives to illustrate typical performance. Specific results will vary based on the exact fluorophore, dienophile, and reaction conditions.
Experimental Protocols
Protocol 1: Conjugation of a Fluorescent Probe (NHS Ester) to this compound
This protocol describes the creation of a custom tetrazine-functionalized fluorescent probe.
Materials:
-
This compound HCl salt
-
Amine-reactive fluorescent probe (e.g., a succinimidyl ester/NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
HPLC for purification
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use.
-
Dissolve this compound: Dissolve this compound HCl (1.2 equivalents) in anhydrous DMSO. Add DIPEA (2.5 equivalents) to neutralize the HCl salt and act as a base. Vortex briefly.
-
Dissolve Fluorescent Probe: In a separate vial, dissolve the amine-reactive fluorescent probe (1.0 equivalent) in anhydrous DMSO to a concentration of ~10 mg/mL.[13][14]
-
Reaction: Add the dissolved fluorescent probe solution to the this compound solution.
-
Incubation: Protect the reaction from light and incubate at room temperature for 2-4 hours or overnight with gentle mixing.
-
Monitoring (Optional): The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Purify the resulting Methyltetrazine-Probe conjugate using reverse-phase HPLC.
-
Verification and Storage: Confirm the product identity via mass spectrometry. Lyophilize the purified product and store it at -20°C, protected from light and moisture.
Protocol 2: General Protocol for Live-Cell Labeling and Imaging
This protocol outlines the use of a pre-made or custom Methyltetrazine-Probe conjugate to label biomolecules modified with a TCO group in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Biomolecule of interest functionalized with a TCO group (e.g., TCO-antibody, TCO-small molecule).
-
Purified Methyltetrazine-Probe conjugate (from Protocol 1 or commercial source).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fluorescence microscope.
Procedure:
-
Introduce TCO-Biomolecule: Incubate cultured cells with the TCO-functionalized biomolecule in cell culture medium. The optimal concentration and incubation time (typically 30-60 minutes at 37°C) should be determined empirically.[9] For example, a TCO-modified Taxol analog can be used at 1 µM for 1 hour.[9]
-
Wash (Optional but Recommended): Gently wash the cells three times with pre-warmed PBS or fresh medium to remove any unbound TCO-biomolecule. This step reduces background signal.
-
Labeling with Tetrazine-Probe: Add the Methyltetrazine-Probe conjugate to the cells at a final concentration typically ranging from 1-10 µM.
-
Incubation: Incubate for 15-60 minutes at 37°C, protected from light. The iEDDA reaction is very rapid, so shorter incubation times are often sufficient.[4]
-
Wash (Optional): For non-fluorogenic probes, wash the cells two to three times with fresh medium to remove the unbound tetrazine-probe. For fluorogenic probes, this wash step may not be necessary.[9]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine | BroadPharm [broadpharm.com]
- 6. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 7. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 8. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 9. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Amine-Reactive Coupling of Methyltetrazine-Propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-Propylamine is a versatile bifunctional reagent widely employed in bioconjugation and chemical biology. It features a primary amine for covalent attachment to biomolecules and a methyltetrazine moiety for highly efficient and specific bioorthogonal "click" reactions. The amine group can be readily coupled to carboxyl groups on proteins or other molecules using carbodiimide chemistry (e.g., EDC, with or without N-hydroxysuccinimide) or can react with pre-activated molecules such as those containing N-hydroxysuccinimide (NHS) esters.[1][2] This two-step approach allows for the stable introduction of a methyltetrazine handle onto a biomolecule of interest.
The incorporated methyltetrazine group can then participate in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[3] This "click" reaction is exceptionally fast and proceeds with high selectivity under biocompatible conditions, making it ideal for applications such as fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[3][4] The methyl group on the tetrazine ring enhances its stability, a crucial feature for multi-step bioconjugation procedures.[3][5]
These application notes provide detailed protocols for the amine-reactive coupling of this compound to proteins, guidance on purification and characterization of the resulting conjugates, and an overview of its applications.
Data Presentation
Table 1: Properties of this compound Hydrochloride Salt
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₅N₅O·HCl | [2] |
| Molecular Weight | 245.3 g/mol (free base) | [2] |
| Purity | Typically >95% | [2][3] |
| Physical Form | Red to purple solid | [3] |
| Solubility | Soluble in aqueous buffers, DMF, DMSO | [1][3] |
| Storage | -20°C, protected from light and moisture | [1][2] |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | EDC/Sulfo-NHS Coupling | NHS Ester Coupling |
| Activation Step | ||
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 | N/A |
| EDC Molar Excess | 10-50 fold over carboxyl groups | N/A |
| Sulfo-NHS Molar Excess | 2-5 fold over EDC | N/A |
| Activation Time | 15 minutes at room temperature | N/A |
| Conjugation Step | ||
| Conjugation Buffer | PBS, pH 7.2-8.0 | PBS or Bicarbonate Buffer, pH 8.0-8.5 |
| This compound Molar Excess | 10-20 fold over protein | 10-20 fold over protein |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | 1-2 hours at room temperature |
| Quenching | ||
| Quenching Reagent | Hydroxylamine or Tris buffer | Tris or Glycine buffer |
| Quenching Time | 30 minutes at room temperature | 30 minutes at room temperature |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of this compound to a Carboxyl-Containing Protein
This protocol is designed for proteins with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus) and involves their activation with EDC and Sulfo-NHS to form a more stable amine-reactive ester, which then reacts with the primary amine of this compound.[6][7]
Materials:
-
Protein of interest (in a carboxyl- and amine-free buffer)
-
This compound HCl salt
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification[8]
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer is free of extraneous carboxyls and primary amines.
-
-
Activation of Protein Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
-
Add a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted cross-linking of the protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound HCl salt in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the Methyltetrazine-labeled protein from excess reagents and byproducts using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[8][9]
-
Monitor the elution profile by absorbance at 280 nm (for protein) and ~520 nm (for tetrazine).
-
Collect and pool the fractions containing the conjugate.
-
-
Characterization:
Protocol 2: One-Step Coupling of this compound to an NHS-Ester Activated Molecule
This protocol is suitable for conjugating this compound to a molecule that has been pre-functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
NHS-ester activated molecule
-
This compound HCl salt
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC or HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester activated molecule in Conjugation Buffer to the desired concentration.
-
Prepare a stock solution of this compound HCl salt in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the NHS-ester activated molecule solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or reverse-phase HPLC, depending on the nature of the conjugated molecule.
-
-
Characterization:
-
Analyze the purified conjugate by UV-Vis spectroscopy and mass spectrometry to confirm successful conjugation and purity.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step coupling of this compound to a protein.
Caption: Reaction scheme for EDC/Sulfo-NHS mediated coupling of this compound.
References
- 1. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 2. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cenmed.com [cenmed.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. goldbio.com [goldbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Bioorthogonal Reactions with Methyltetrazine-Propylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyltetrazine-Propylamine in bioorthogonal chemistry. This reagent is a valuable tool for bioconjugation, enabling the precise labeling of biomolecules for applications in research, diagnostics, and therapeutics.
Introduction
This compound is a bifunctional molecule that serves as a bridge between a biomolecule of interest and a detection or therapeutic agent. It contains a methyltetrazine moiety for highly specific and rapid bioorthogonal ligation with trans-cyclooctene (TCO) derivatives via an inverse-electron-demand Diels-Alder (IEDDA) reaction. The propylamine group, typically supplied as a stable hydrochloride salt, allows for covalent attachment to biomolecules containing carboxylic acids through the use of carbodiimide chemistry (e.g., EDC and NHS).[1][2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[4][5]
This "click chemistry" approach is characterized by its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous environments under mild conditions without the need for a catalyst.[4][6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound HCl Salt
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₅N₅O·HCl | [1] |
| Molecular Weight | 281.75 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [8] |
| Storage Conditions | -20°C, protected from light and moisture | [1][2] |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | [1][4] |
Table 2: Kinetic Data for Methyltetrazine-TCO Bioorthogonal Reaction
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference(s) |
| Methyl-substituted tetrazine - TCO | ~1000 | Aqueous Media | [9] |
| 3,6-di-(2-pyridyl)-s-tetrazine - trans-cyclooctene | ~2000 | 9:1 Methanol/Water | [9] |
| Hydrogen-substituted tetrazine - TCO | up to 30,000 | Aqueous Media | [9] |
| Me₄Pyr-Tz - TCO-PEG₄ | 69,400 | DPBS | [9] |
| Tet-v2.0 - sTCO | 72,500 ± 1660 | in cellulo | [10] |
Note: The reaction rate is influenced by the specific structure of both the tetrazine and the TCO derivative, as well as the solvent and temperature.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or a C-terminal carboxyl group).
Materials:
-
Protein of interest
-
This compound HCl salt
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Note: Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete in the reaction.
-
-
Activation of Carboxylic Acids:
-
Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before use.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer or water.
-
Add EDC and NHS to the protein solution. A starting point for molar ratios is Protein:EDC:NHS of approximately 1:10:25.[11] For example, for a 1 mg/mL protein solution, add EDC to a final concentration of ~2-4 mM and NHS to ~5-10 mM.[8][12][13]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Immediately following the activation step, add this compound to the reaction mixture. A 10- to 50-fold molar excess of this compound over the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization:
-
Determine the concentration of the purified protein-methyltetrazine conjugate using a standard protein assay (e.g., BCA).
-
The degree of labeling can be determined by mass spectrometry.
-
Mandatory Visualization
Pre-targeted Imaging Workflow
The following diagram illustrates a typical pre-targeted imaging workflow utilizing the bioorthogonal reaction between a TCO-modified antibody and a tetrazine-labeled imaging agent.
Caption: Pre-targeted imaging workflow using TCO-tetrazine ligation.[1][14][15]
Logical Relationship of EDC/NHS Coupling
This diagram outlines the chemical logic for conjugating this compound to a protein.
Caption: EDC/NHS chemistry for protein and amine-reagent conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. manuals.plus [manuals.plus]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Video of concept | click-it-imaging.eu [click-it-imaging.eu]
- 14. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of Carboxylic Acid-Containing Molecules with Methyltetrazine-Propylamine for Bioconjugation and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the reaction of Methyltetrazine-Propylamine with molecules containing carboxylic acid functionalities. This chemical ligation is a cornerstone of bioconjugation, enabling the linkage of a methyltetrazine moiety to a molecule of interest. The methyltetrazine group serves as a bioorthogonal handle for subsequent, highly specific, and efficient inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with trans-cyclooctene (TCO) tagged molecules.
This two-step conjugation strategy is widely employed in various biomedical research and drug development applications, including the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery systems, and advanced imaging agents. The primary amine of this compound reacts with a carboxylic acid to form a stable amide bond, a reaction typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Reaction Overview
The overall process involves two key chemical transformations:
-
Amide Bond Formation: The propylamine group of this compound is coupled to a carboxylic acid on the target molecule using EDC/NHS chemistry. This reaction forms a stable amide linkage.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety is now attached to the target molecule and can react with a TCO-functionalized molecule in a bioorthogonal manner. This "click" reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1]
Quantitative Data Summary
The efficiency and kinetics of the two-step conjugation process are critical for successful bioconjugate development. The following tables summarize key quantitative data for both the EDC/NHS coupling and the subsequent tetrazine-TCO ligation.
Table 1: Typical Reaction Parameters for EDC/NHS-mediated Amide Coupling
| Parameter | Value | Notes |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | MES (2-(N-morpholino)ethanesulfonic acid) is a non-amine, non-carboxylate buffer suitable for EDC chemistry.[2] |
| Coupling Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | The reaction with the primary amine is more efficient at a slightly basic pH.[2] |
| EDC Concentration | 2-10 mM | The optimal concentration may need to be determined empirically. |
| NHS/Sulfo-NHS Conc. | 5-25 mM | NHS stabilizes the active ester intermediate, increasing coupling efficiency.[3][4] |
| Reaction Time (Activation) | 15-30 minutes at room temperature | Activation of the carboxylic acid with EDC/NHS. |
| Reaction Time (Coupling) | 1-2 hours at room temperature or overnight at 4°C | Reaction of the activated carboxyl group with this compound. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine (10-50 mM) | To deactivate any remaining reactive NHS esters.[2] |
Table 2: Kinetic and Reaction Data for Methyltetrazine-TCO Ligation
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | For methyl-substituted tetrazines with TCO in 9:1 methanol:water at 25°C.[1] |
| Reaction pH | 6.0 - 9.0 | The reaction is efficient across a broad pH range in aqueous buffers like PBS. |
| Reaction Temperature | 4°C to 37°C | Typically proceeds rapidly at room temperature (20-25°C). |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF, Acetonitrile | Compatible with a wide range of solvents. |
| Byproducts | Nitrogen gas (N₂) | The reaction is clean, with N₂ as the only byproduct.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Carboxylic Acid-Containing Molecule (e.g., a Protein)
This protocol describes a two-step EDC/NHS coupling procedure to conjugate this compound to a protein with accessible carboxylic acid residues (aspartic and glutamic acids).
Materials:
-
Carboxylic acid-containing protein (in a suitable buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Equilibrate the protein into the Activation Buffer using a desalting column.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activation of Carboxylic Acids:
-
To the protein solution, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.[2]
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/Sulfo-NHS: Immediately after activation, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation with this compound:
-
Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of this compound over the protein is recommended as a starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification: Purify the Methyltetrazine-labeled protein from excess quenching reagent and unconjugated this compound using a desalting column or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy (tetrazine has a characteristic absorbance around 520-540 nm) and/or mass spectrometry.
Protocol 2: TCO-Ligation to the Methyltetrazine-Labeled Molecule
This protocol describes the "click" reaction between the methyltetrazine-functionalized molecule and a TCO-containing molecule.
Materials:
-
Methyltetrazine-labeled molecule from Protocol 1
-
TCO-functionalized molecule (e.g., a TCO-PEG-drug conjugate)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the Methyltetrazine-labeled molecule and the TCO-functionalized molecule in the Reaction Buffer.
-
Click Reaction:
-
Combine the two reactants in a 1:1 to 1:1.5 molar ratio (Methyltetrazine:TCO). The use of a slight excess of one component can drive the reaction to completion.
-
Incubate at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520-540 nm.
-
Purification: Purify the final bioconjugate from any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis, depending on the nature of the conjugate.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays relevant to the application.
Mandatory Visualizations
Reaction Mechanisms
References
- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Solvent Selection for Methyltetrazine-Propylamine Reactions: A Comparative Guide
Application Notes and Protocols for Researchers in Drug Development
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is a cornerstone of bioorthogonal chemistry, enabling precise molecular conjugations in complex biological environments. However, the initial step often involves the functionalization of the tetrazine moiety, for instance, through reaction with a primary amine like propylamine. The choice of solvent for this preliminary reaction is critical for achieving optimal yields, purity, and reaction rates. This document provides a detailed comparison of two commonly used polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), for the reaction of methyltetrazine derivatives with propylamine.
Solvent Properties and their Impact on Reaction Performance
Both DMSO and DMF are excellent solvents for dissolving polar molecules like methyltetrazine-amine derivatives.[1] Their high polarity effectively solvates charged intermediates and transition states, which can accelerate the reaction rate. The selection between DMSO and DMF often depends on the specific requirements of the reaction, including reactant solubility, desired reaction temperature, and downstream processing considerations.
Table 1: Comparison of DMSO and DMF as Solvents for Methyltetrazine-Propylamine Reactions
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Formula | C₂H₆OS | C₃H₇NO |
| Molar Mass | 78.13 g/mol | 73.09 g/mol |
| Boiling Point | 189 °C | 153 °C |
| Melting Point | 18.5 °C | -61 °C |
| Dielectric Constant | 47.2 | 38.3 |
| Solubility | Soluble for methyltetrazine-amine and related derivatives.[1] | Soluble for methyltetrazine-amine and related derivatives.[1] |
| General Reactivity | Generally considered a good solvent for SN2 reactions involving amines due to its ability to stabilize polar transition states. | Also a suitable solvent for SN2 reactions, with similar solvating properties to DMSO. |
| Work-up Considerations | High boiling point can make removal challenging. Typically removed by extensive washing with water during aqueous work-up. | High boiling point can also complicate removal. Can be removed by washing with water or 5% LiCl solution. |
| Potential Side Reactions | Can participate in oxidation reactions under certain conditions. | Can act as a formylating agent at high temperatures. |
Experimental Protocols
The following is a generalized protocol for the reaction of an activated methyltetrazine derivative (e.g., Methyltetrazine-NHS ester) with propylamine. This protocol can be adapted for use with either DMSO or DMF.
Materials:
-
Methyltetrazine-NHS ester
-
Propylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Protocol:
-
Preparation of Reactants:
-
Dissolve Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Prepare a solution of propylamine in the same solvent. A slight molar excess (1.1-1.5 equivalents) of propylamine is recommended.
-
If the starting material is a salt, consider adding a non-nucleophilic base like TEA or DIPEA (1.5-2.0 equivalents) to the reaction mixture to neutralize the acid.
-
-
Reaction:
-
In a clean, dry reaction vessel under an inert atmosphere, add the Methyltetrazine-NHS ester solution.
-
Begin stirring the solution at room temperature.
-
Slowly add the propylamine solution to the reaction vessel.
-
If using a base, it can be added before or after the propylamine.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon reaction completion, dilute the reaction mixture with a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer repeatedly with water to remove the DMSO or DMF. For DMF removal, washing with a 5% LiCl solution can be effective.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound conjugate.
-
Logical Workflow for Solvent Selection and Reaction
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of the Reaction
The reaction between Methyltetrazine-NHS ester and propylamine proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for the reaction.
Conclusion
Both DMSO and DMF are highly effective solvents for the reaction of methyltetrazine derivatives with propylamine. The choice between them will largely be determined by the specific solubility of the reactants and practical considerations for solvent removal during product purification. For many applications, the performance differences will be minimal, and either solvent can be used to successfully synthesize the desired product. It is recommended to perform small-scale test reactions to determine the optimal solvent and conditions for a specific methyltetrazine derivative.
References
Application Notes and Protocols for pH Optimization of Methyltetrazine-Propylamine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation reaction between methyltetrazine and a primary amine, such as propylamine, is a cornerstone of modern bioorthogonal chemistry, enabling the precise and stable linkage of biomolecules. This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction is renowned for its rapid kinetics and high specificity, proceeding efficiently under mild, aqueous conditions.[1][2][3] Optimizing the reaction pH is a critical parameter to ensure maximal yield and stability of the resulting conjugate. These application notes provide a detailed overview, experimental protocols, and data-driven guidance for the pH optimization of Methyltetrazine-Propylamine bioconjugation.
The Role of pH in Methyltetrazine-Amine Bioconjugation
The pH of the reaction medium plays a crucial role in the efficiency of bioconjugation. For the coupling of a methyltetrazine moiety to a propylamine, the reaction typically involves an amine-reactive methyltetrazine derivative, such as a Methyltetrazine-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with the primary amine of propylamine to form a stable amide bond. This reaction is highly pH-dependent.
The primary amine on propylamine needs to be in its nucleophilic, unprotonated state to efficiently react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the primary amine, generally in the range of 7 to 9.[4] While a higher pH can increase the rate of the acylation reaction, it also increases the rate of hydrolysis of the NHS ester, which can reduce the overall conjugation efficiency. Thus, a careful balance is required.
Data Presentation: pH Effects on Conjugation Efficiency
The following table summarizes the expected relative efficiency of the this compound bioconjugation reaction at various pH values, based on typical conditions for NHS ester-amine couplings.
| pH | Buffer System | Relative Conjugation Efficiency (%) | Remarks |
| 6.0 | Phosphate | 40-60 | Suboptimal for NHS ester reaction due to protonation of the primary amine. |
| 7.0 | Phosphate | 70-85 | A reasonable starting point, balancing amine reactivity and NHS ester stability. |
| 7.4 | Phosphate Buffered Saline (PBS) | 85-95 | Commonly used for bioconjugation, providing a good balance for many proteins and biomolecules.[5] |
| 8.0 | Borate or Bicarbonate | 90-100 | Often optimal for NHS ester reactions, with a higher concentration of deprotonated primary amines. |
| 8.5 | Borate or Bicarbonate | 95-100 | Highly efficient, but the risk of NHS ester hydrolysis increases. |
| 9.0 | Borate or Carbonate | 80-95 | Increased rate of NHS ester hydrolysis can lead to lower overall yields.[4] |
Mandatory Visualizations
Caption: Workflow for pH optimization of this compound bioconjugation.
Caption: Reaction pathway for this compound bioconjugation.
Experimental Protocols
Materials
-
Methyltetrazine-NHS Ester
-
Propylamine-containing biomolecule
-
Reaction Buffers:
-
0.1 M Phosphate Buffer, pH 6.0, 7.0
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
0.1 M Borate Buffer, pH 8.0, 8.5, 9.0
-
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Analytical equipment (e.g., HPLC, Mass Spectrometer)
Protocol for pH Optimization
-
Preparation of Reactants:
-
Prepare a 10 mg/mL stock solution of Methyltetrazine-NHS Ester in anhydrous DMF or DMSO immediately before use.
-
Dissolve the propylamine-containing biomolecule in each of the reaction buffers to a final concentration of 1-5 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
-
Bioconjugation Reaction:
-
To each of the biomolecule solutions at different pH values, add a 10-20 fold molar excess of the Methyltetrazine-NHS Ester stock solution.
-
Incubate the reactions for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Methyltetrazine-NHS Ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted labeling reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis of Conjugation Efficiency:
-
Determine the degree of labeling and conjugation efficiency for each pH condition using appropriate analytical techniques such as UV-Vis spectroscopy, HPLC, or mass spectrometry.
-
General Protocol for Bioconjugation at Optimal pH
This protocol is for a standard bioconjugation reaction using the optimal pH determined from the optimization experiment (typically pH 8.0-8.5).
-
Prepare the Biomolecule:
-
Dissolve the propylamine-containing biomolecule in 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 1-5 mg/mL.
-
-
Prepare the Methyltetrazine-NHS Ester:
-
Immediately before use, prepare a 10 mg/mL stock solution of Methyltetrazine-NHS Ester in anhydrous DMF or DMSO.
-
-
Perform the Conjugation:
-
Add a 10-20 fold molar excess of the Methyltetrazine-NHS Ester solution to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quench and Purify:
-
Stop the reaction by adding 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Purify the conjugate using a desalting column.
-
Conclusion
The optimal pH for this compound bioconjugation via an NHS ester linkage is generally between 7.4 and 8.5.[5][6] A systematic pH screening, as described in these protocols, is recommended to determine the ideal condition for each specific biomolecule and application. By carefully controlling the pH, researchers can achieve high conjugation efficiencies and reproducible results, which are essential for the development of robust bioconjugates for therapeutic and diagnostic purposes.
References
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medium.com [medium.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
Temperature and incubation time for Methyltetrazine-TCO reactions.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental procedures for Methyltetrazine-trans-cyclooctene (TCO) ligation, a powerful bioorthogonal reaction. It includes key data on reaction kinetics, comprehensive protocols for bioconjugation, and visualizations of the reaction workflow and mechanism.
Introduction
The Methyltetrazine-TCO ligation is a bioorthogonal reaction founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is distinguished by its exceptionally fast kinetics, high degree of specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological environments.[1][2][3] The reaction proceeds swiftly without the need for a catalyst, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the sole byproduct.[1] Its utility in drug development, particularly for antibody-drug conjugates (ADCs) and pre-targeted drug delivery, is a key area of application.[4]
Quantitative Data Summary
The efficiency of the Methyltetrazine-TCO ligation is influenced by the specific structures of the reactants and the reaction conditions. The following tables summarize key quantitative data from various sources.
Table 1: Second-Order Rate Constants (k)
| Tetrazine Derivative | TCO Derivative | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions | Source(s) |
| General Tetrazine | TCO | 1 - 1 x 10⁶ | Not specified | [1] |
| General Tetrazine | TCO | > 800 | Not specified | [5] |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media | [6] |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C | [6] |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | Acetonitrile, 20°C | [7] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [2] |
| Dipyridal tetrazine | TCO | 2000 (±400) | Not specified | [2] |
| ATTO-tetrazines | TCO | up to 1000 | Not specified | [2] |
Table 2: Reaction Conditions
| Parameter | Recommended Range/Value | Application | Source(s) |
| pH | 6.0 - 9.0 | General, in PBS buffer | [1][2] |
| 7.0 - 9.0 | TCO-NHS ester reaction with primary amines | [2] | |
| Temperature | Room Temperature | General protein-protein conjugation | [1][2][5] |
| 4°C | Protein-protein conjugation (may require longer incubation) | [2][5] | |
| 37°C | Biological applications, kinetics studies | [6][8][9] | |
| Incubation Time | 60 minutes | Protein-protein conjugation | [1][2][5] |
| 30 minutes - 2 hours | General protein-protein conjugation | [2][5] | |
| 10 - 30 minutes | Live cell staining | [2] | |
| < 5 minutes | Tet2-protein with TCO | [2] |
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein-protein conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Methyltetrazine Labeling Efficiency
Welcome to the technical support center for Methyltetrazine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Methyltetrazine-TCO ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and a trans-cyclooctene (TCO) dienophile.[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), which is the sole byproduct, driving the reaction to completion.[1] The process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1]
Q2: What are the primary benefits of using the Methyltetrazine-TCO system?
A2: This ligation chemistry offers several key advantages:
-
Biocompatibility: The reaction is catalyst-free, making it well-suited for in-vivo and sensitive biological applications.[1][2]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 30,000 M⁻¹s⁻¹.[1][3] This enables efficient labeling even at very low concentrations.[1]
-
High Specificity: The reaction is highly selective and does not exhibit cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1]
-
Stability: Methyl-substituted tetrazines demonstrate good stability in aqueous media, making them a reliable choice for a variety of applications.[1][4][5]
Q3: How does Methyltetrazine compare to other tetrazine derivatives?
A3: Methyl-substituted tetrazines provide a balance of stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they offer significantly enhanced stability in aqueous solutions.[1][6] This makes them ideal for applications that do not require the absolute fastest kinetics but benefit from a more robust reagent.
Q4: Can the Methyltetrazine-TCO reaction be performed in aqueous buffers?
A4: Yes, the tetrazine-TCO ligation is compatible with a broad range of aqueous buffers, such as PBS, typically within a pH range of 6-9.[1] However, it is important to be mindful of the stability of your specific biomolecules within this pH range.
Troubleshooting Guide
This guide addresses common issues encountered during Methyltetrazine labeling experiments.
Issue 1: Slow or Incomplete Reaction
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Degraded Reagents | Ensure Methyltetrazine and TCO derivatives are stored protected from light and moisture, typically at -20°C.[1][4][5][7][8] Before use, allow vials to warm to room temperature to prevent condensation.[9] Consider using fresh reagents to rule out degradation. |
| Low Reactant Concentrations | Increase the concentration of one or both reactants. The reaction rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.[1][10] |
| Suboptimal Temperature | The reaction typically proceeds rapidly at room temperature (20-25°C).[1] For slower reactions, consider increasing the temperature to 37°C.[1] Conversely, lower temperatures can be used to slow down very fast reactions if needed.[1] |
| Steric Hindrance | If possible, consider redesigning the linker to reduce steric hindrance around the reactive moieties.[1] Smaller substituents on the tetrazine generally lead to higher reactivity.[10] |
| Suboptimal pH | While the reaction is efficient across a broad pH range (6.0-9.0), ensure the pH is optimal for the stability and solubility of your specific biomolecules.[1] |
| Incorrect Solvent | For hydrophobic reactants, consider using organic solvents like DMSO or DMF, or a co-solvent system with an aqueous buffer.[1][9] Ensure the chosen solvent is compatible with all reaction components. |
Issue 2: Low Labeling Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions and recalculate the stoichiometry. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure the complete consumption of the limiting reagent.[1] |
| TCO Isomerization | Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), which can be accelerated by exposure to thiols.[9] Long-term storage of TCO-containing compounds is not recommended.[9] |
| Hydrolysis of NHS Ester | If using an NHS ester for conjugation, be aware that it is susceptible to hydrolysis in aqueous solutions, particularly at neutral to high pH.[11] This will reduce labeling efficiency. |
| Product Loss During Purification | Labeled biomolecules can be sensitive to purification methods. Optimize your purification strategy (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to ensure good resolution and minimize product loss.[9] |
Issue 3: High Background or Non-Specific Labeling
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Excess Unreacted Dye/Label | It is crucial to remove any unreacted label after the reaction. Utilize appropriate purification methods such as size-exclusion chromatography or dialysis.[10] |
| Hydrophobic Interactions | Some labels, like Cy5, are hydrophobic and can non-specifically associate with biomolecules.[10] Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this background.[10] |
| Long Incubation Times with High Label Concentration | To minimize non-specific binding, reduce the incubation time and/or the concentration of the labeling reagent.[10] |
Experimental Protocols & Data
General Protocol for Labeling a TCO-Modified Protein
This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants.
1. Reagent Preparation:
-
Dissolve the TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[10]
-
Prepare a 1-10 mM stock solution of the Methyltetrazine derivative in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).[9][10]
2. Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the Methyltetrazine solution to the TCO-modified protein solution.[10]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature.[3][9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[9]
3. Purification:
-
Remove the unreacted Methyltetrazine reagent by running the reaction mixture through a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer.[10]
-
Collect the fractions containing the labeled protein.
4. Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate if the label has a distinct absorbance, or by using mass spectrometry.
Quantitative Data Summary
Reaction Condition Optimization
| Parameter | Recommended Range/Condition | Notes |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications.[1] |
| pH (Aqueous) | 6.0 - 9.0 | The ligation is efficient across a broad pH range, but consider biomolecule stability.[1] |
| Solvent | DMSO, DMF, Acetonitrile, Methanol, PBS/Organic Co-solvent | The choice of solvent can influence reaction rate and reactant stability.[1][10] |
| Stoichiometry (Tetrazine:TCO) | 1.1 - 1.5 : 1 | A slight molar excess of one reagent can drive the reaction to completion.[1] |
Reaction Kinetics
| Reactants | Second-Order Rate Constant (k) |
| General Tetrazine-TCO | 1 - 1 x 10⁶ M⁻¹s⁻¹[3] |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹[3] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹[3] |
Visualizations
Caption: The inverse-electron demand Diels-Alder (IEDDA) reaction pathway for Methyltetrazine-TCO ligation.
Caption: A decision-tree workflow for troubleshooting low efficiency in Methyltetrazine labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. conju-probe.com [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyltetrazine-NHS ester ≥95% | 1644644-96-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing degradation of Methyltetrazine-Propylamine in solution.
This technical support center provides guidance on the proper handling, storage, and use of Methyltetrazine-Propylamine to minimize its degradation in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost its characteristic pink/red color. What does this mean?
A1: The color of a tetrazine solution is indicative of the concentration of the intact tetrazine moiety. A loss of color suggests that the tetrazine ring has undergone degradation, likely through hydrolysis or reaction with nucleophiles. This will result in a loss of reactivity towards its dienophile partner (e.g., TCO or BCN). We recommend preparing fresh solutions and reviewing your storage and handling procedures.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound should be stored at -20°C, protected from light and moisture[1][2]. For solutions, it is crucial to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.
Q3: In which solvents should I dissolve this compound?
A3: this compound is soluble in aqueous buffers, as well as anhydrous solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. The choice of solvent will depend on your specific application. For aqueous applications, use a buffer at a pH between 6.0 and 7.5 for optimal stability.
Q4: I am seeing low yields in my click chemistry reaction. Could this be due to reagent degradation?
A4: Yes, low reaction yields are a common consequence of this compound degradation. The tetrazine moiety is essential for the bioorthogonal reaction. If the reagent has degraded, it will not efficiently react with its target. To troubleshoot, verify the integrity of your reagent, prepare fresh solutions, and ensure your reaction conditions are optimized.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of your solution can be monitored over time by UV-Vis spectroscopy. The characteristic absorbance of the tetrazine ring (typically around 520-540 nm) will decrease as the compound degrades. Taking periodic measurements of a stock solution can help determine its viability for experiments.
Stability Data
The stability of tetrazine compounds is influenced by factors such as pH, temperature, and the presence of nucleophiles. The methyl group on this compound significantly improves its stability compared to unsubstituted tetrazines[3][4].
| Condition | Parameter | Stability | Recommendation |
| pH | Acidic (pH < 6) | Reduced | Avoid prolonged exposure to acidic conditions. |
| Neutral (pH 6.0 - 7.5) | Optimal | Prepare and use solutions in this pH range. | |
| Basic (pH > 7.5) | Reduced | Avoid basic conditions, especially in the presence of primary amines. | |
| Temperature | -20°C (Solid) | High | Recommended for long-term storage of the solid compound[1][2]. |
| 4°C (Solution) | Limited | Use within a few hours. | |
| Room Temperature (Solution) | Low | Prepare fresh and use immediately. | |
| Additives | Nucleophiles (e.g., thiols) | Can react and degrade | Avoid in stock solutions. If required for the reaction, add immediately before use. |
| Protic Solvents | Generally stable | Aqueous buffers are common solvents[5][6][7][8]. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolve the desired amount of the compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a final concentration of 10 mM.
-
For aqueous experiments, this stock solution can be diluted into the desired aqueous buffer (pH 6.0-7.5) immediately before use.
-
If not for immediate use, aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.
Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
-
Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µM).
-
Measure the initial absorbance spectrum of the solution, paying close attention to the absorbance maximum of the tetrazine (around 520-540 nm).
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C).
-
At regular intervals, re-measure the absorbance spectrum.
-
A decrease in the absorbance at the characteristic wavelength indicates degradation.
Visual Guides
References
- 1. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 2. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 6. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 7. Methyl Tetrazine-PEG11-Amine-HCl salt | BroadPharm [broadpharm.com]
- 8. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
Technical Support Center: Optimizing Methyltetrazine-TCO Ligation
Welcome to the technical support center for Methyltetrazine-Trans-Cyclooctene (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Methyltetrazine-TCO ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine (diene) and the TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N2), which is the sole byproduct, driving the reaction to completion.[1] This process is catalyst-free, highly selective, and exhibits exceptionally fast kinetics.[1][2]
Q2: What are the primary benefits of using the Methyltetrazine-TCO system?
A2: This ligation chemistry offers several key advantages:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for in-vivo and sensitive biological applications.[1][2]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[1][3][4] This allows for efficient labeling at very low concentrations.[1][2]
-
High Specificity: The reaction is highly selective with no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[2]
-
Stability: Methyl-substituted tetrazines, like methyltetrazine, demonstrate good stability in aqueous media, making them a reliable choice for various applications.[1]
Q3: How does methyltetrazine compare to other tetrazine derivatives?
A3: Methyl-substituted tetrazines provide a balance of stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they have significantly better stability in aqueous solutions.[1] This makes them ideal for applications that do not require the absolute fastest kinetics but benefit from a more robust reagent.
Q4: Can this reaction be performed in aqueous buffers?
A4: Yes, the tetrazine-TCO ligation is compatible with aqueous buffers such as PBS, typically within a pH range of 6.0-9.0.[1][2] However, if you are using a methyltetrazine derivative with a moiety susceptible to hydrolysis, such as triethoxysilane, it is advisable to use organic solvents or an aqueous-organic mixture to minimize this issue.[1]
Q5: What is the recommended molar ratio of Methyltetrazine to TCO?
A5: While a 1:1 stoichiometry is the theoretical basis for the reaction, it is common practice to use a slight excess of one of the reactants to drive the reaction to completion. For protein-protein conjugations, a 1:1 molar ratio is often used.[2][3] However, a slight molar excess (1.05 to 1.5 equivalents) of the tetrazine reagent is frequently recommended to ensure complete consumption of the TCO-containing molecule.[3][5]
Quantitative Data Summary
The efficiency of the Methyltetrazine-TCO ligation is dependent on several factors. The following tables summarize key quantitative data from various sources.
Table 1: Reaction Stoichiometry
| Reactant Ratio (Tetrazine:TCO) | Application | Source(s) |
| 1:1 | Protein-protein conjugation | [2][3] |
| 1.05 - 1.5 : 1 | General protein conjugation | [3][5] |
| 1.1 - 2.0 : 1 | General ligation | [6] |
| 5 - 20-fold molar excess of linker | Protein labeling | [7] |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Notes | Source(s) |
| pH | 6.0 - 9.0 | Use amine-free buffers (e.g., PBS, HEPES) for NHS ester reactions. | [1][2][5] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is sufficient for most applications. | [1][3] |
| Duration | 10 minutes - 2 hours | Dependent on reactant concentrations and temperature. | [1][3][5][6] |
| Solvent | Aqueous buffers (PBS), Organic (DMSO, DMF), or Aqueous/Organic Mix | Choice depends on the solubility and stability of reactants. | [1][2] |
Experimental Protocols
General Protocol for Methyltetrazine-TCO Ligation
This protocol provides a general starting point. Optimal conditions may vary depending on the specific reactants and application.
-
Reagent Preparation:
-
Dissolve the methyltetrazine derivative in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer) to create a stock solution (e.g., 1-10 mM).
-
Dissolve the TCO-containing molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the TCO-containing solution with the methyltetrazine stock solution.
-
A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the limiting reagent.[1]
-
-
Reaction Conditions:
-
Monitoring and Work-up:
-
The reaction can be monitored by following the disappearance of the tetrazine's characteristic color or by LC-MS.[7]
-
Once the reaction is complete, the conjugate may be purified if necessary.
-
Protocol for Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins using Methyltetrazine-TCO ligation.
-
Protein Activation:
-
Protein A with TCO: To 100 µg of Protein A in an amine-free buffer (e.g., PBS), add a 20-fold molar excess of a TCO-NHS ester stock solution. Incubate for 60 minutes at room temperature.[3]
-
Protein B with Methyltetrazine: To 100 µg of Protein B in an amine-free buffer, add a 20-fold molar excess of a methyltetrazine-NHS ester stock solution. Incubate for 60 minutes at room temperature.[3]
-
-
Purification of Activated Proteins:
-
Remove excess, unreacted TCO and methyltetrazine reagents by passing the protein solutions through spin desalting columns.[3]
-
-
Ligation Reaction:
-
Mix the purified TCO-activated Protein A with the methyltetrazine-activated Protein B in a 1:1 molar ratio.[2][3] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can also be used.[3]
-
Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[2][3]
-
-
Purification of Conjugate:
-
The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Troubleshooting Guide
Issue: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Verify the concentration of your stock solutions and recalculate the stoichiometry. Empirically optimize the molar ratio; a slight excess of one component is often beneficial.[1][8] |
| Degradation of Reagents | Use fresh reagents. Store tetrazine and TCO derivatives protected from light and moisture at -20°C.[1][7] Allow vials to warm to room temperature before opening to prevent condensation.[7] |
| Suboptimal Solvent | Try a different solvent or a co-solvent system. For derivatives prone to hydrolysis, favor organic solvents like DMSO or DMF.[1] |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration and monitor its progress.[1] |
| Hydrolysis of NHS ester | If using NHS esters for labeling, ensure the vial equilibrates to room temperature before opening. Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine).[9] |
Issue: Slow Reaction Rate
| Potential Cause | Recommended Solution |
| Low Reactant Concentrations | Increase the concentration of one or both reactants. The fast kinetics allow for efficient reactions even at low concentrations, but higher concentrations will accelerate the reaction.[1] |
| Low Temperature | Perform the reaction at room temperature or 37°C.[1] |
| Steric Hindrance | If the reactive moieties are sterically hindered, consider redesigning the linker to include a flexible spacer (e.g., PEG) to improve accessibility.[8] |
| Suboptimal pH | Ensure the reaction is performed within the optimal pH range of 6.0-9.0.[1][2] |
Issue: Non-specific Labeling or Side Products
| Potential Cause | Recommended Solution |
| Impure Reagents | Purify the starting materials before the ligation reaction. Ensure the use of high-quality solvents and buffers.[1] |
| Side Reactions | For oxygen-sensitive molecules, degas the reaction buffer to prevent oxidation. Purify reactants to remove impurities that could compete in side reactions.[8] |
| Reaction with Reducing Agents | Reducing agents like TCEP and DTT can reduce and inactivate tetrazines. If disulfide bond reduction is necessary, remove the excess reducing agent before adding the tetrazine-containing molecule.[10] |
Visualizations
Caption: The inverse-electron demand Diels-Alder reaction mechanism.
Caption: A typical workflow for Methyltetrazine-TCO ligation.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Methyltetrazine-Propylamine Bioconjugation
Welcome to the technical support center for Methyltetrazine-Propylamine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues encountered during the two-step bioconjugation process. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your experiments for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the two-step process involved in using this compound for bioconjugation?
A1: this compound is utilized in a two-step bioconjugation strategy.
-
Amine Coupling: The primary amine of the this compound linker is conjugated to a carboxyl group (-COOH) on a target molecule (e.g., protein, antibody, or small molecule). This is typically achieved by activating the carboxyl group using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a stable amide bond.
-
Bioorthogonal "Click" Reaction: The methyltetrazine moiety of the now-conjugated linker is then reacted with a molecule functionalized with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is a type of "click chemistry". It is highly efficient, selective, and proceeds rapidly under mild, aqueous conditions without the need for a catalyst.[1]
Q2: What are the main advantages of using the methyltetrazine-TCO ligation system?
A2: The methyltetrazine-TCO system offers several key benefits for bioconjugation:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems, including live cells.[2]
-
Speed: It is one of the fastest bioorthogonal reactions, with second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at very low concentrations.[1][3]
-
High Specificity: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other and do not cross-react with other functional groups found in biological samples.[2]
-
Stability: Methyl-substituted tetrazines, like this compound, offer a good balance of stability in aqueous media and high reactivity, making them reliable reagents for multi-step procedures.[2]
Troubleshooting Guides
Part 1: Amine Coupling Step (EDC/NHS Chemistry)
Q3: I am seeing very low or no conjugation of this compound to my carboxyl-containing molecule. What are the likely causes?
A3: Low conjugation efficiency in the first step is a common issue. Here are the most frequent causes and their solutions:
-
Cause 1: Inactive EDC or NHS/Sulfo-NHS.
-
Solution: EDC and NHS esters are moisture-sensitive.[4] Always allow the reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
-
Cause 2: Suboptimal pH.
-
Solution: The EDC/NHS activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine of this compound is most efficient at a slightly basic pH (7.2-8.5). For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. For a two-step protocol, perform the activation at pH 5.0-6.0, then adjust the pH to 7.2-8.0 before adding the this compound.[5]
-
-
Cause 3: Presence of competing nucleophiles.
-
Solution: Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the this compound for reaction with the activated carboxyl group. Use buffers such as MES for the activation step and PBS for the coupling step.[6]
-
-
Cause 4: Insufficient molar excess of reagents.
-
Solution: A molar excess of EDC and NHS over the carboxyl-containing molecule is typically required to drive the reaction to completion. A good starting point is a 2- to 10-fold molar excess of EDC and NHS.[7] The optimal ratio may need to be determined empirically.
-
Below is a troubleshooting workflow for the amine coupling step:
References
- 1. broadpharm.com [broadpharm.com]
- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. benchchem.com [benchchem.com]
Methyltetrazine Reactions: Technical Support & Optimization Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing methyltetrazine-based inverse-electron demand Diels-Alder (iEDDA) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to accelerate your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during methyltetrazine ligation experiments.
Q1: My methyltetrazine reaction is significantly slower than expected. What are the potential causes and how can I increase the rate?
A1: A slow reaction rate is a common issue that can stem from several factors. The primary strategies to increase the rate involve optimizing reactants and conditions.
-
Reactant Concentration: The reaction is bimolecular, so its rate is directly dependent on the concentration of both the methyltetrazine and the dienophile. Increasing the concentration of one or both reactants can significantly accelerate the ligation.[1]
-
Choice of Dienophile: The dienophile's structure, particularly its ring strain, is one of the most critical factors. Highly strained alkenes like trans-cyclooctene (TCO) react orders of magnitude faster than less strained ones like norbornene or cyclopropene.[2][3] For the fastest kinetics, consider using a strained TCO derivative.[2][4]
-
Temperature: Increasing the reaction temperature will increase the rate. Most ligations are performed between room temperature (20-25°C) and 37°C.[1] If your system is thermally stable, a modest increase in temperature can be beneficial.
-
Steric Hindrance: Bulky groups near the reactive moieties on either the tetrazine or the dienophile can impede their approach and slow the reaction. If you suspect steric hindrance, consider redesigning your constructs to include a flexible spacer (e.g., a PEG linker) between the reactive group and the larger molecule.[1][5]
-
Solvent Choice: While the iEDDA reaction works in a variety of organic and aqueous solvents, reaction rates can be influenced by the solvent.[1] For biological applications, aqueous buffers (pH 6-9) are common. Sometimes, adding a small amount of an organic co-solvent like DMSO or DMF can improve solubility and kinetics, but this must be compatible with your system.[1][5]
Q2: I'm experiencing low product yield. What are the troubleshooting steps?
A2: Low yield can be caused by issues with reagent stability, incorrect stoichiometry, or suboptimal reaction conditions.
-
Reagent Quality and Stability: Methyltetrazines are generally more stable in aqueous solutions than other tetrazine derivatives, but they can still degrade if stored improperly.[5][6] Always use fresh reagents and store them desiccated and protected from light at -20°C.[6] Allow vials to warm to room temperature before opening to prevent condensation.[6] TCOs can also be sensitive to thiols, low pH, and UV light.[5]
-
Incorrect Stoichiometry: Accurate quantification of your starting materials is crucial. Use a reliable method, such as UV-Vis spectroscopy, to determine the concentration of your stock solutions before setting up the reaction.[5] While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one component can help drive the reaction to completion, ensuring the full consumption of a precious or limiting reagent.[1][5]
-
Insufficient Reaction Time: If the reaction rate is slow, it may simply not have proceeded to completion. Allow the reaction to run for a longer duration and monitor its progress using an appropriate technique (e.g., LC-MS or UV-Vis spectroscopy).[1]
Q3: How do the electronic properties of the tetrazine affect the reaction rate?
A3: The reaction rate is governed by inverse-electron demand Diels-Alder (iEDDA) kinetics. This means the reaction is accelerated by an electron-poor diene (the tetrazine) and an electron-rich dienophile.
-
Tetrazine Substituents: Electron-withdrawing groups (e.g., pyridyl, phenyl) on the tetrazine ring lower its LUMO energy, which generally leads to faster reaction rates compared to tetrazines with electron-donating groups (e.g., alkyl groups like methyl).[7][8]
-
The Reactivity-Stability Trade-off: There is an inverse correlation between the reactivity and stability of tetrazines. Highly reactive, electron-poor tetrazines (like H-tetrazine or pyridyl-tetrazine) tend to be less stable in aqueous media.[7][9] Methyltetrazines represent a good compromise, offering enhanced stability compared to unsubstituted tetrazines while maintaining a sufficiently high reaction rate for many bioorthogonal applications.[1][3]
Q4: Can a catalyst be used to accelerate the reaction?
A4: For most bioorthogonal applications, the tetrazine ligation is prized for being catalyst-free, which ensures high biocompatibility.[1] The reaction's speed is typically controlled by selecting a highly reactive dienophile like TCO.[3] However, in the context of organic synthesis where substrates may be less reactive, Lewis acid catalysis has been shown to accelerate iEDDA reactions.[10][11] This approach is generally not suitable for biological systems.
Quantitative Data: Reaction Kinetics
The choice of tetrazine and dienophile pairing is the most significant factor influencing the reaction rate. The table below summarizes second-order rate constants (k₂) for various pairings to guide your selection.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | Strained TCO (bicyclo[6.1.0]non-4-ene) | 22,000 | Methanol | [2][4] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~1,150 | Methanol | [2] |
| 3,6-diphenyl-s-tetrazine | Strained TCO (bicyclo[6.1.0]non-4-ene) | 3,100 | Methanol | [2] |
| 3,6-diphenyl-s-tetrazine | trans-Cyclooctene (TCO) | 19.1 | Methanol | [2] |
| Triazolyl-tetrazine (Ta-Tz) | axial-TCO | 10,332 | Not Specified | [9] |
| Methyl-tetrazine (Me-Tz) | axial-TCO | <2,000 | Not Specified | [9] |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | Norbornene | 0.25 | PBS | [7] |
| Methylcyclopropene Carbamate | Tetrazine Benzyl Alcohol | 13 | 8:1 H₂O/DMSO | [12] |
| 3,6-di-(pyrimidin-2-yl)-tetrazine | 2,3-dihydrofuran | 0.04 | Methanol | [13] |
Visual Guides & Workflows
Reaction Mechanism & Troubleshooting
The following diagrams illustrate the reaction pathway and provide a logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol describes the labeling of a TCO-modified protein with a methyltetrazine-NHS ester.
Materials:
-
TCO-modified Protein (Protein-TCO) in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS Ester (MeTz-NHS)
-
Anhydrous DMSO
-
1M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Spin desalting columns
Procedure:
-
Reagent Preparation: Allow the MeTz-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[6]
-
Protein Solution Adjustment: Prepare a solution of your protein of interest (e.g., at 1 mg/mL) in PBS. Adjust the pH to ~8.0-8.5 by adding a small volume of 1M NaHCO₃ to facilitate the NHS ester reaction.
-
Activation & Labeling of Second Protein: If labeling a second protein with methyltetrazine, combine the protein with the MeTz-NHS ester stock solution. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[6] Incubate for 60 minutes at room temperature.[14]
-
Purification: Remove the excess, unreacted MeTz-NHS ester from the labeled protein using a spin desalting column according to the manufacturer's protocol.[14]
-
Bioorthogonal Ligation: Combine the purified, methyltetrazine-labeled protein (Protein-MeTz) with your TCO-modified protein (Protein-TCO) in a 1:1 molar ratio.
-
Incubation: Allow the ligation reaction to proceed for 1-2 hours at room temperature.[6] For slower reactions, this time can be extended or the temperature increased to 37°C.
-
Analysis: Analyze the final conjugate product using SDS-PAGE, which should show a band shift corresponding to the combined molecular weight of the two proteins. Confirm the result with LC-MS analysis.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant by monitoring the disappearance of the tetrazine's characteristic color under pseudo-first-order conditions.[5][7]
Materials:
-
Methyltetrazine derivative
-
Dienophile (e.g., TCO or Norbornene)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the methyltetrazine and the dienophile in a suitable solvent (e.g., DMSO).
-
Determine Molar Extinction Coefficient (ε): Accurately determine the molar extinction coefficient of your specific methyltetrazine derivative in the chosen reaction buffer at its maximum absorbance wavelength (λ_max), typically between 510-550 nm.[5]
-
Set Up Pseudo-First-Order Conditions: The reaction can be simplified by using a large excess (at least 10-fold) of the dienophile compared to the tetrazine.[7] This makes the dienophile concentration effectively constant throughout the reaction.
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the dienophile solution to their final concentrations.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add a small volume of the methyltetrazine stock solution, mix quickly, and immediately start recording the absorbance at λ_max over time.[5]
-
-
Data Analysis:
-
The absorbance decay should follow a first-order exponential curve.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t). The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Dienophile] where [Dienophile] is the concentration of the dienophile used in excess.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. broadpharm.com [broadpharm.com]
Addressing solubility problems with Methyltetrazine-Propylamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Methyltetrazine-Propylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bioorthogonal chemical reporter primarily used in "click chemistry" reactions.[1][2] It contains two key functional groups: a methyltetrazine moiety that rapidly reacts with strained alkenes like trans-cyclooctene (TCO), and a primary amine (propylamine) that can be conjugated to molecules containing carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2][3] This dual functionality makes it a versatile tool for bioconjugation, such as labeling biomolecules for imaging, developing probes, and constructing drug delivery systems.[3][4]
Q2: In what solvents is this compound soluble?
This compound, particularly in its hydrochloride (HCl) salt form, is known to be soluble in dimethyl sulfoxide (DMSO).[1] The HCl salt is specifically used to enhance its handling properties and solubility, especially in aqueous solutions.[1][3] For related PEGylated compounds, solubility has also been noted in water, dimethylformamide (DMF), and dichloromethane (DCM).[5] It is recommended to dissolve it in anhydrous solvents like DMF or DMSO for stock solutions.[3]
Q3: How should I store this compound and its solutions?
For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[2][3] Stock solutions, preferably made in anhydrous DMSO or DMF, should also be stored at -20°C.[6] It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Aqueous solutions are less stable and should be prepared fresh and used immediately.[6]
Q4: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to poor solubility in aqueous buffers:
-
pH of the buffer: The protonation state of the propylamine group is pH-dependent. Ensure the buffer pH is compatible with maintaining the solubility of the amine salt.
-
Buffer composition: High concentrations of certain salts can lead to the "salting out" effect, reducing the solubility of organic molecules.
-
Compound form: Ensure you are using the hydrochloride salt form, which is designed for improved aqueous solubility.[1][3]
-
Concentration: You may be attempting to dissolve the compound above its solubility limit in the chosen buffer.
Q5: Can I sonicate or heat the solution to improve the solubility of this compound?
Gentle warming or brief sonication can be attempted to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may degrade the tetrazine moiety, which is known to have a trade-off between reactivity and stability.[7] Always monitor for any color change, which might indicate degradation.
Troubleshooting Guides
Problem 1: Precipitate forms when adding this compound stock solution to an aqueous protein solution.
-
Possible Cause: The organic solvent from the stock solution (e.g., DMSO) is causing the protein to precipitate upon addition.
-
Troubleshooting Steps:
-
Minimize Organic Solvent: Use the most concentrated stock solution of this compound possible to minimize the volume of organic solvent added to your aqueous solution.
-
Stepwise Addition: Add the stock solution slowly and in small increments to the protein solution while gently vortexing.
-
Solvent Exchange: If the protein is stable, consider performing a buffer exchange via dialysis or a desalting column after conjugation to remove the organic solvent.
-
Alternative Solvents: If compatible with your experiment, test other anhydrous solvents like DMF for your stock solution.
-
Problem 2: The compound dissolves initially but then crashes out of solution over time.
-
Possible Cause: The solution is supersaturated, or the compound is degrading, leading to less soluble byproducts.
-
Troubleshooting Steps:
-
Lower Concentration: Prepare a more dilute solution to ensure you are below the solubility limit.
-
Fresh Solutions: As aqueous solutions can be unstable, always use freshly prepared solutions for your experiments.[6]
-
Storage Conditions: Ensure that if the solution is stored, it is at the recommended -20°C and protected from light.[3]
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Recommended Solvents | Notes |
| This compound HCl | DMSO[1] | The HCl salt enhances aqueous solubility.[1][3] |
| Methyltetrazine-Amine | MeOH, DMF, DMSO[4] | Easily dissolves in aqueous buffers.[4] |
| Methyltetrazine-PEG3-Amine HCl | Water, DMSO, DMF, DCM[5] | The PEG spacer increases water solubility.[5] |
| Methyltetrazine-PEG4-Amine HCl | - | The hydrophilic PEG spacer increases water-solubility.[8] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound HCl
-
Bring the vial of solid this compound HCl to room temperature before opening to prevent moisture condensation.
-
For a stock solution, add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. The solution should be a clear, colored liquid.
-
For direct use in aqueous buffers, a fresh solution should be prepared. Start by making a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your experiment (typically <1-5%).
Protocol 2: Amine Conjugation to a Carboxylic Acid-Containing Molecule
-
Dissolve your carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF).
-
Activate the carboxylic acid by adding a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Follow the manufacturer's recommendations for molar ratios.
-
Prepare a fresh solution of this compound HCl in the same anhydrous solvent.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purify the resulting conjugate using chromatography.
Visualizations
Caption: Workflow for conjugating this compound to a carboxylic acid.
References
- 1. Buy this compound | 1802978-47-7 | >95% [smolecule.com]
- 2. This compound HCl salt, 1802978-47-7 | BroadPharm [broadpharm.com]
- 3. This compound HCl salt | CAS: 1802978-47-7 | AxisPharm [axispharm.com]
- 4. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Impact of steric hindrance on Methyltetrazine-Propylamine reactivity.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-Propylamine, focusing on the impact of steric hindrance on its reactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly when steric hindrance is a concern.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: Bulky substituents near the reactive dienophile (e.g., TCO) can physically block the approach of this compound. | • Introduce a Spacer: Utilize a flexible spacer, such as a PEG linker, on either the tetrazine or the dienophile to increase the distance between the bulky groups and the reactive moieties.[1] • Optimize Reaction Partner: If possible, switch to a smaller, less sterically hindered dienophile. For instance, smaller cyclopropene tags can react more efficiently with hindered tetrazines than larger TCOs.[2][3] |
| Degraded Reagents: Methyltetrazine compounds can degrade if not stored properly (e.g., exposure to light and moisture). TCO derivatives can also be unstable. | • Use Fresh Reagents: Prepare solutions fresh before use. • Proper Storage: Store this compound and its reaction partners at -20°C, protected from light and moisture.[4] Allow vials to warm to room temperature before opening to prevent condensation. | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction. | • Optimize Molar Ratio: A slight excess (1.1 to 1.5-fold) of one reactant can help drive the reaction to completion.[4][5] | |
| Slow Reaction Rate | Significant Steric Hindrance: The presence of large functional groups adjacent to the alkene in the reaction partner significantly slows down the kinetics. | • Increase Reactant Concentration: Higher concentrations can help overcome kinetic barriers.[4] • Elevate Temperature: Increasing the reaction temperature (e.g., to 37°C) can enhance the reaction rate.[4] • Re-evaluate Linker Strategy: A longer or more flexible linker may be necessary to overcome the steric barrier.[1] |
| Suboptimal Solvent: The solvent may not be ideal for both reactants, leading to poor solubility or unfavorable interactions. | • Test Different Solvents: While aprotic polar solvents like DMSO and DMF are common for stock solutions, the reaction can be performed in various solvents.[1] For biological applications, aqueous buffers are used, but co-solvents may be required to improve solubility.[1][4] |
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance from substituents on the tetrazine ring affect reactivity?
A1: Generally, smaller substituents on the tetrazine ring lead to higher reactivity. Large, bulky groups can shield the tetrazine core, impeding the approach of the dienophile. For instance, replacing a hydrogen atom on the tetrazine with a much larger tert-butyl group can decrease the reaction rate by several orders of magnitude.[2] this compound is designed with a small methyl group to minimize this type of steric hindrance.
Q2: My dienophile is conjugated to a large protein. How can I minimize steric hindrance to ensure efficient labeling with this compound?
A2: When labeling large biomolecules, steric hindrance is a common challenge. To mitigate this, it is highly recommended to use a derivative of this compound that incorporates a flexible PEG (polyethylene glycol) spacer. This linker extends the tetrazine moiety away from the bulky protein, reducing steric clashes and allowing for more efficient ligation with the dienophile.[1]
Q3: Can the structure of the dienophile influence its reactivity with this compound in the presence of steric hindrance?
A3: Absolutely. The structure and conformation of the dienophile are critical. Highly strained alkenes like trans-cyclooctene (TCO) are very reactive.[6] However, some smaller dienophiles, such as certain cyclopropene derivatives, have been shown to react more rapidly with sterically hindered tetrazines than TCO.[3] If you are encountering issues with a TCO-based system, exploring alternative strained alkenes could be a viable strategy.
Q4: What is the optimal stoichiometry for the reaction between this compound and a TCO-modified molecule?
A4: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is often recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[5]
Quantitative Data on Steric Hindrance
The following table summarizes the impact of increasingly bulky substituents on a tetrazine ring on the second-order rate constant (k₂) of the inverse electron-demand Diels-Alder (iEDDA) reaction with different dienophiles. This illustrates how steric hindrance can dramatically affect reactivity.
| Tetrazine Substituent | Dienophile | Relative Reaction Rate | Key Takeaway |
| Phenyl | trans-cyclooctene (TCO) | ~ 4x faster than tert-butyl | Demonstrates a significant rate decrease with a bulky substituent on the tetrazine when using TCO.[2] |
| Methyl | 3-formamidomethyl-1-methylcyclopropene | ~ 2x faster than tert-butyl | Shows a less dramatic, but still present, steric effect with a smaller dienophile.[2] |
| tert-Butyl | trans-cyclooctene (TCO) | Baseline | The bulky tert-butyl group serves as a baseline for a sterically hindered tetrazine. |
| tert-Butyl | 3-formamidomethyl-1-methylcyclopropene | ~ 2x slower than methyl | Illustrates that even with a smaller dienophile, the bulky tetrazine substituent slows the reaction.[2] |
Note: Relative reaction rates are derived from computational results and experimental data for phenyl, methyl, and tert-butyl substituted tetrazines reacting with TCO and a methylcyclopropene derivative. The data highlights the general trend of decreased reactivity with increased steric bulk.[2]
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein with this compound
This protocol outlines a general method for the bioorthogonal ligation of a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-modified protein with the this compound stock solution.
-
A slight molar excess (e.g., 1.5 equivalents) of this compound is recommended to ensure complete labeling of the protein.
-
The final concentration of DMSO or DMF in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.
-
Follow the manufacturer's instructions for the desalting column.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for low yield or slow reaction rates.
Caption: Impact of steric hindrance on the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyltetrazine-Labeled Biomolecules
Welcome to the technical support center for the purification of methyltetrazine-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specialized conjugates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of methyltetrazine-labeled biomolecules.
Problem 1: Low Yield of Labeled Biomolecule After Purification
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of Methyltetrazine Reagent | Methyltetrazines can degrade if not stored properly.[1] Store reagents at -20°C and protect them from moisture.[1] Before use, allow the vial to warm to room temperature to prevent condensation.[1] |
| Inefficient Labeling Reaction | Optimize the molar excess of the methyltetrazine reagent. A 5- to 20-fold molar excess is a common starting point for protein labeling.[1] Ensure the reaction buffer is appropriate (e.g., PBS, pH 7.4) and free of primary amines if using NHS ester chemistry.[1] |
| Product Loss During Purification | Labeled biomolecules can be sensitive to certain purification conditions.[1] Consider using a milder purification technique. Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are often gentler options for proteins and antibodies.[1] |
| Instability of the Dienophile (e.g., TCO) | If you are performing a click reaction, the dienophile (like trans-cyclooctene or TCO) can be unstable. TCO can isomerize to the less reactive cis-cyclooctene.[1] Long-term storage of TCO-containing molecules is not recommended.[1] |
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Unreacted Labeling Reagent | Excess, unreacted methyltetrazine reagent is a common impurity. Ensure the purification method can effectively separate small molecules from the larger biomolecule. SEC is well-suited for this.[2] |
| Aggregates of the Labeled Biomolecule | Protein-based therapeutics are prone to aggregation, which can be exacerbated by the labeling and purification processes.[2] SEC is the preferred method for quantifying and separating aggregates from monomeric conjugates.[2][3] |
| Side-products from the Labeling Reaction | Unwanted side reactions can lead to product-related impurities.[1] Optimizing the reaction stoichiometry can help minimize these. High-resolution techniques like Reversed-Phase HPLC (RP-HPLC) may be necessary for separation.[4][5] |
| Host Cell Proteins (HCPs) | For recombinant proteins, co-eluting HCPs can be a significant challenge.[6] Affinity chromatography or multi-step purification processes involving ion-exchange or HIC may be required.[6] |
Problem 3: Poor Resolution During Chromatographic Purification
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Choice for SEC | The pore size of the SEC column is critical for good resolution.[7] Choose a column with a fractionation range appropriate for the molecular weight of your biomolecule and any potential aggregates.[3] |
| Suboptimal Mobile Phase in RP-HPLC | For oligonucleotides, the choice and concentration of the ion-pairing reagent (e.g., triethylamine, hexylamine) and the organic solvent in the mobile phase significantly impact separation.[5][8] |
| Secondary Interactions with the Column Matrix | Unwanted interactions between the labeled biomolecule and the chromatography resin can lead to peak broadening and poor resolution. Adjusting the mobile phase composition (e.g., salt concentration, pH) can help mitigate these effects.[9] |
| Slow Flow Rate Leading to Diffusion | While a slower flow rate can improve resolution in some cases, an excessively slow rate can lead to band broadening due to diffusion.[7] Optimize the flow rate for your specific column and sample.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best general purification method for a newly developed methyltetrazine-labeled antibody?
A1: For antibodies, a common and effective initial purification strategy involves Affinity Chromatography (such as Protein A or Protein G) to capture the antibody, followed by Size-Exclusion Chromatography (SEC) to remove aggregates and any remaining unreacted labeling reagent.[6] Hydrophobic Interaction Chromatography (HIC) can also be a valuable polishing step to separate species with different drug-to-antibody ratios (DARs).[1][6]
Q2: How can I remove unreacted methyltetrazine-NHS ester after labeling my protein?
A2: Unreacted methyltetrazine-NHS ester can be removed by quenching the reaction with a small molecule containing a primary amine, such as Tris or glycine.[1] Subsequently, Size-Exclusion Chromatography (SEC) or dialysis can effectively separate the small molecule impurities from the much larger labeled protein.
Q3: I am purifying a methyltetrazine-labeled oligonucleotide. Which chromatography technique is most suitable?
A3: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective method for purifying oligonucleotides.[5][10] This technique provides high-resolution separation of the full-length product from shorter failure sequences (e.g., n-1) and other synthesis-related impurities.[5][8]
Q4: Can I use the tetrazine moiety itself as an affinity tag for purification?
A4: Yes, recent research has shown that pyridyl-tetrazines can act as "Affinity Bioorthogonal Chemistry (ABC) tags".[11][12] These tags allow for the affinity purification of the labeled protein using nickel-iminodiacetate (Ni-IDA) resins, which are commonly used for His-tag purification.[11][12] This method allows for both site-selective labeling and subsequent purification.[11]
Q5: My labeled protein is aggregating during purification. What can I do?
A5: Protein aggregation during purification can be a complex issue.[13] Here are a few strategies to consider:
-
Optimize the buffer: Ensure the pH and ionic strength of your buffers are optimal for your protein's stability.
-
Use SEC: Size-Exclusion Chromatography is the gold standard for separating aggregates from the monomeric protein.[2][3]
-
Consider HIC: Hydrophobic Interaction Chromatography can sometimes separate aggregates under non-denaturing conditions.
-
Work at a lower temperature: Performing the purification at 4°C can sometimes reduce aggregation.
Experimental Protocols
Protocol 1: General Purification of a Methyltetrazine-Labeled Protein using SEC
-
Reaction Quenching: After the labeling reaction, add a quenching reagent like Tris buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]
-
Column Equilibration: Equilibrate a suitable Size-Exclusion Chromatography column (e.g., Superdex 200 or similar, chosen based on the protein's molecular weight) with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sample Loading: Concentrate the reaction mixture if necessary and load it onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The labeled protein should elute in the earlier fractions, while smaller, unreacted components will elute later.
-
Purity Assessment: Analyze the collected fractions containing the protein peak by SDS-PAGE and UV-Vis spectroscopy to confirm purity and the presence of the tetrazine label (which has a characteristic absorbance).
Protocol 2: Purification of a Methyltetrazine-Labeled Oligonucleotide by IP-RP-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous solution with an ion-pairing agent. A common choice is 100 mM triethylammonium acetate (TEAA) or a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP).[4][14]
-
Mobile Phase B: Prepare a solution of the same ion-pairing agent in an organic solvent, typically acetonitrile.
-
-
Column and System Setup: Use a reversed-phase column suitable for oligonucleotide separation (e.g., a C18 column). Equilibrate the column with a low percentage of Mobile Phase B.
-
Sample Injection: Dissolve the crude labeled oligonucleotide in Mobile Phase A and inject it onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The hydrophobic nature of the full-length, labeled product will cause it to elute later than the shorter, less hydrophobic failure sequences.
-
Detection and Fraction Collection: Monitor the elution at 260 nm and collect the peak corresponding to the desired product.
-
Desalting: The collected fraction will contain the ion-pairing agent, which may need to be removed for downstream applications. This can be achieved by methods like ethanol precipitation or using a desalting column.
Visualizations
Caption: General workflow for labeling and purification of biomolecules.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. pragolab.cz [pragolab.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.com [mdpi.com]
- 10. hamiltoncompany.com [hamiltoncompany.com]
- 11. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-Selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Ensuring the stability of TCO reagents for reaction with Methyltetrazine.
Welcome to the technical support center for ensuring the stability and successful reaction of TCO (trans-cyclooctene) reagents with Methyltetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the TCO-Methyltetrazine reaction?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition. In this process, the electron-deficient methyltetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile).[1][2] This initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion.[1][2] The entire process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][3]
Q2: What are the primary advantages of using the TCO-Methyltetrazine system?
A2: This ligation chemistry offers several key benefits:
-
Biocompatibility: The reaction is catalyst-free, making it ideal for use in sensitive biological systems and in vivo applications.[1][4]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[2][4][5]
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines and thiols.[1]
-
Stability: Methyl-substituted tetrazines exhibit good stability in aqueous solutions, making them a reliable choice for a variety of experimental conditions.[1][6]
Q3: How does the stability of TCO reagents vary among different derivatives?
A3: TCO derivatives have been engineered to balance reactivity and stability. While highly reactive TCOs, like s-TCO (conformationally-strained TCO), can isomerize in the presence of high thiol concentrations, others like d-TCO (dioxolane-fused TCO) show improved stability in aqueous solutions and blood serum while maintaining high reactivity.[5][7][8][9] For long-term storage, some highly reactive TCOs may need to be kept as solutions at freezer temperatures or stabilized as silver(I) metal complexes.[5][7][10]
Q4: What are the optimal storage and handling conditions for TCO and Methyltetrazine reagents?
A4: Proper storage is critical for reagent stability.
-
TCO Reagents: Store TCO derivatives, especially those activated with NHS esters, at -20°C or lower, protected from light and moisture.[3][11] Allow the reagent to warm to room temperature before opening to prevent condensation, which can cause hydrolysis.[3] Prepare stock solutions in high-quality, anhydrous solvents like DMSO or DMF.[3]
-
Methyltetrazine Reagents: These reagents generally show good stability.[1][6] However, it is best practice to store them protected from light and moisture.[1] For long-term storage, keep them as a solid at -20°C.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield from your TCO-methyltetrazine ligation, consult the following table for possible causes and recommended solutions.
| Possible Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Verify the concentrations of your stock solutions using a reliable method like UV-Vis spectroscopy.[12][13] A slight molar excess (e.g., 1.1 to 1.5 equivalents) of one reagent (often the more stable or less expensive one) can help drive the reaction to completion.[1][12][14] |
| Degradation of Reagents | Use fresh reagents and ensure they have been stored correctly (cold, dark, and dry).[1][13] TCO-NHS esters are particularly susceptible to hydrolysis.[3] Some TCOs can isomerize in the presence of thiols.[7][8] Prepare stock solutions immediately before use.[3] |
| Suboptimal Solvent | Ensure your reactants are soluble in the chosen solvent system. For molecules with poor aqueous solubility, adding a PEG spacer can help.[3][12] Alternatively, a small amount of an organic co-solvent like DMSO can be used, but its compatibility with your biological system must be confirmed.[1][12] |
| Insufficient Reaction Time | While the reaction is typically fast, allow it to proceed for a longer duration (e.g., 1-2 hours) at room temperature and monitor its progress if you suspect a slow reaction.[1][3] |
| Hydrolysis of TCO-NHS Ester | When labeling proteins, use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to prevent competing reactions with buffer components like Tris or glycine.[3] |
Issue 2: Slow Reaction Rate
A slow reaction can be detrimental, especially in time-sensitive experiments. The table below outlines common reasons for slow kinetics and how to address them.
| Possible Cause | Recommended Solution(s) |
| Low Reactant Concentrations | Increase the concentration of one or both reactants to accelerate the reaction, as the rate is concentration-dependent.[1] |
| Low Temperature | The reaction typically proceeds rapidly at room temperature (20-25°C) or 37°C.[1][13] If the reaction is slow, consider increasing the temperature, ensuring it is compatible with the stability of your biomolecules. |
| Steric Hindrance | If the TCO and methyltetrazine moieties are attached to large, bulky molecules, their access to each other may be limited. Redesigning the linker to include a flexible spacer, such as PEG, can alleviate steric hindrance.[3][12] |
| Suboptimal pH | The ligation is generally efficient across a broad pH range (6.0-9.0).[1][14] However, the stability of your biomolecules at a given pH should be the primary consideration. For some "click-to-release" applications, a lower pH may increase the rate of uncaging after the initial ligation.[12][15] |
Data Presentation: Reaction Kinetics
The reaction rate of TCO with methyltetrazine is highly dependent on the specific structure of the TCO derivative and the reaction conditions. Below is a summary of representative second-order rate constants.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous media |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
| 3,6-dipyridyl-s-tetrazine (water soluble) | d-TCO | 366,000 (± 15,000) | Pure water, 25°C |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3,100 | MeOH, 25°C |
Data compiled from multiple sources.[5][13] Conditions can significantly influence these values.
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Buffer Exchange: Prepare the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.[3]
-
Prepare TCO Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[3]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]
-
Purification: Remove excess, unreacted TCO reagent by passing the solution through a desalting spin column.[3] The TCO-labeled protein is now ready for reaction with a methyltetrazine-labeled molecule.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
This protocol outlines how to determine the second-order rate constant by monitoring the disappearance of the methyltetrazine's characteristic absorbance.
Materials:
-
Methyltetrazine derivative
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the methyltetrazine and TCO derivatives in DMSO or DMF.[12]
-
Determine Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of the methyltetrazine derivative in the chosen reaction buffer at its maximum absorbance wavelength (λmax), typically around 520-530 nm.[13]
-
Set Up Reaction: In a cuvette, add the reaction buffer and the TCO solution. The TCO derivative should be in at least a 10-fold excess to ensure pseudo-first-order kinetics. A typical final concentration for the tetrazine is 50 µM, and for the TCO, 500 µM.[13]
-
Initiate and Monitor: Place the cuvette in the spectrophotometer and begin recording. Add the methyltetrazine solution to initiate the reaction, mix quickly, and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time.[12][13]
-
Data Analysis: Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).
-
Calculate k₂: Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative, which was used in excess.[13]
Mandatory Visualizations
Caption: General experimental workflow for TCO-Methyltetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. precisepeg.com [precisepeg.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Methyltetrazine-Propylamine Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in a wide array of applications, from targeted drug delivery to advanced cellular imaging. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a strained alkene like trans-cyclooctene (TCO), has become a cornerstone of modern bioconjugation. The Methyltetrazine-Propylamine linker offers a versatile tool for introducing the methyltetrazine moiety onto biomolecules via its primary amine.
This guide provides a comprehensive comparison of the primary methods used to validate the successful conjugation of this compound to a molecule of interest, as well as the subsequent bioorthogonal ligation. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in the selection and implementation of the most appropriate validation strategies.
The Two-Fold Validation of this compound Conjugation
The validation of a this compound conjugation is a two-step process. First, the formation of a stable amide bond between the propylamine group and a reactive group (e.g., a carboxylic acid or an N-hydroxysuccinimide (NHS) ester) on the target molecule must be confirmed. Second, the successful bioorthogonal reaction of the attached methyltetrazine with its dienophile partner (e.g., TCO) needs to be verified.
Comparison of Primary Validation Methods
Several analytical techniques can be employed to validate the conjugation at each stage. The choice of method will depend on the nature of the molecules involved, the available instrumentation, and the level of detail required.
| Validation Method | Stage of Validation | Principle | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Amide Bond Formation & Bioorthogonal Ligation | Measures the mass-to-charge ratio of molecules. A successful conjugation results in a predictable mass increase. | High sensitivity and accuracy; provides direct evidence of conjugation; can determine the degree of labeling. | Can be destructive; complex spectra for large molecules; may require sample purification. |
| HPLC/UHPLC | Amide Bond Formation & Bioorthogonal Ligation | Separates molecules based on their physicochemical properties. Conjugation alters the retention time of the molecule. | Quantitative; can monitor reaction progress and purity; can be coupled with MS for enhanced characterization. | Retention time shifts can be influenced by factors other than conjugation[1][2][3][4][5]; requires method development. |
| UV-Vis Spectroscopy | Bioorthogonal Ligation | Tetrazines have a characteristic absorbance in the visible range (around 510-550 nm) that disappears upon reaction. | Rapid and non-destructive; allows for real-time monitoring of the reaction kinetics. | Indirect evidence of conjugation; less informative for the initial amide bond formation; requires a chromophore. |
| NMR Spectroscopy | Amide Bond Formation | Provides detailed information about the chemical structure of a molecule. Formation of an amide bond results in characteristic chemical shifts. | Provides unambiguous structural confirmation of the conjugate. | Lower sensitivity compared to MS; requires higher sample concentrations and purity; not suitable for very large biomolecules. |
Quantitative Data Summary
| Method | Parameter | Unconjugated Molecule | This compound Conjugate | Post-Bioorthogonal Ligation |
| Mass Spectrometry | Mass Shift (vs. unconjugated) | N/A | + Mass of this compound moiety | + Mass of TCO-containing moiety |
| HPLC | Retention Time | Varies | Shift in retention time (increase or decrease depending on hydrophobicity) | Further shift in retention time |
| UV-Vis Spectroscopy | Absorbance Maximum (λmax) | Dependent on molecule | ~520-540 nm (characteristic of tetrazine)[6][7] | Disappearance of the ~520-540 nm peak[6] |
| ¹H NMR | Chemical Shift (δ) | N/A | Appearance of a new amide proton peak (~8.8 ppm in DMSO-d6)[8][9] | Disappearance of tetrazine-related signals |
Experimental Protocols
Mass Spectrometry (MS) for Conjugation Confirmation
This protocol describes the validation of a protein conjugation with a Methyltetrazine-NHS ester using ESI-MS.
Materials:
-
Unconjugated protein solution (e.g., in PBS)
-
Methyltetrazine-conjugated protein solution
-
Mass spectrometry compatible buffer (e.g., ammonium acetate or formic acid in water/acetonitrile)
-
Desalting spin columns
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare solutions of the unconjugated and conjugated protein at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Buffer Exchange: Equilibrate a desalting spin column with a mass spectrometry compatible buffer. Pass the protein solutions through the desalting columns to remove non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the desalted samples by direct infusion into the ESI-MS or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition: Acquire the mass spectra over an appropriate m/z range.
-
Data Analysis: Deconvolute the raw spectra to obtain the zero-charge mass of the proteins. Compare the mass of the conjugated protein to the unconjugated protein. A successful conjugation will show a mass increase corresponding to the mass of the added this compound moiety.
HPLC Analysis of Conjugation
This protocol outlines a general method for monitoring a conjugation reaction using reverse-phase HPLC (RP-HPLC).
Materials:
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile phase A (e.g., 0.1% TFA in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Reaction mixture
Procedure:
-
Method Development: Develop an HPLC method that can resolve the starting materials from the conjugated product. This typically involves optimizing the gradient of mobile phase B.
-
Sample Analysis: Inject a sample of the unconjugated starting material to determine its retention time.
-
Reaction Monitoring: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture, quench the reaction if necessary, and inject it into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area of a new peak corresponding to the conjugated product. The shift in retention time will depend on the change in hydrophobicity of the molecule upon conjugation.
UV-Vis Spectroscopy for Monitoring Tetrazine Ligation
This protocol describes how to monitor the bioorthogonal reaction between a methyltetrazine-conjugated molecule and a TCO-containing molecule.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Methyltetrazine-conjugated molecule in a suitable buffer
-
TCO-functionalized molecule in a compatible buffer
Procedure:
-
Sample Preparation: Prepare solutions of the methyltetrazine-conjugated molecule and the TCO-functionalized molecule at known concentrations.
-
Initial Measurement: Place the solution of the methyltetrazine-conjugated molecule in the cuvette and measure its absorbance spectrum to identify the characteristic tetrazine peak (around 520-540 nm).
-
Reaction Initiation: Add the TCO-functionalized molecule to the cuvette containing the methyltetrazine-conjugated molecule and mix quickly.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
Data Analysis: The disappearance of the absorbance peak indicates a successful reaction. The rate of the reaction can be calculated from the change in absorbance over time.[6][7]
Comparison with Alternative Bioorthogonal Chemistries
The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions currently available.[10] This makes it particularly well-suited for applications where low concentrations of reactants are used or when rapid labeling is required.
| Reaction | Bioorthogonal Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Tetrazine Ligation (iEDDA) | Tetrazine + TCO | ~10³ - 10⁶[6] | Extremely fast kinetics, no catalyst required, highly bioorthogonal. | Tetrazine can have limited stability in some aqueous environments. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | ~10⁻¹ - 1 | No catalyst required, highly bioorthogonal. | Slower kinetics than tetrazine ligation. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10² - 10³ | Fast kinetics, high efficiency. | Requires a copper catalyst which can be cytotoxic. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retention time change - Chromatography Forum [chromforum.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyltetrazine-Propylamine and Other Tetrazine Derivatives for Bioorthogonal Labeling
For Immediate Publication
Introduction
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCOs), has become a cornerstone of bioorthogonal chemistry.[1] Its exceptionally rapid reaction kinetics and high specificity have enabled a broad range of applications, from cellular imaging to in vivo drug delivery.[2] Methyltetrazine-Propylamine is a key reagent in this field, valued for its utility in constructing PROTACs and other bioconjugates.[2] This guide provides a comparative analysis of this compound and other tetrazine derivatives, focusing on key performance metrics supported by experimental data to aid researchers in selecting the optimal reagent for their specific needs.
The utility of a tetrazine derivative for bioorthogonal labeling is determined by a balance of several key performance indicators: reaction kinetics, stability, and hydrophilicity. For instance, highly reactive tetrazines with strong electron-withdrawing groups may exhibit lower stability in aqueous environments.[2]
Comparative Performance of Tetrazine Derivatives
The selection of a tetrazine derivative often involves a trade-off between reactivity and stability. Electron-withdrawing groups on the tetrazine ring generally increase the rate of the iEDDA reaction but can decrease the molecule's stability in aqueous media. Conversely, electron-donating groups, such as the methyl group in this compound, tend to enhance stability, sometimes at the cost of a slightly reduced reaction rate compared to their hydrogen-substituted counterparts.[1]
Data Summary
The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific TCO derivative, solvent, and temperature, can influence the observed rate constants and stability.
Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives [2]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature [°C] |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | ~2,000 | Various | 25 |
| 3-methyl-6-phenyl-s-tetrazine | TCO | ~1,000 | PBS | 37 |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | ~30,000 | PBS | 37 |
| 3-phenyl-1,2,4,5-tetrazine | axTCO-PEG₄ | 70,000 - 110,000 | DPBS | Not Specified |
| 3-(4-fluorophenyl)-1,2,4,5-tetrazine | axTCO-PEG₄ | 20,000 - 130,000 | DPBS | Not Specified |
| 3-(6-methylpyridin-2-yl)-1,2,4,5-tetrazine | TCO | 25,000 - 80,000 | DPBS | Not Specified |
Table 2: Stability of Selected Tetrazine Derivatives in Physiological Buffer
| Tetrazine Derivative | Conditions | Half-life (t₁/₂) | Key Finding |
| Alkyl substituted tetrazines | PBS pH 7.4, 37°C | High | Exhibited the highest stability.[3] |
| Hydrogen substituted tetrazines | PBS pH 7.4, 37°C | Moderate | Less stable than alkyl-substituted tetrazines.[3] |
| Tetrazines with electron-withdrawing groups | PBS pH 7.4, 37°C | Low | Showed lower stability.[3] |
| Me4Pyr (a pyridyl-substituted tetrazine) | Full cell growth medium, 37°C | ~30% intact after 12h | Degraded much faster compared to Me2Pyr and MePh.[4] |
| Me2Pyr and MePh | Full cell growth medium, 37°C | ~85% and >95% intact after 12h respectively | Showed significantly higher stability than Me4Pyr.[4] |
Experimental Protocols
Determination of Second-Order Rate Constants (k₂)
This protocol outlines the determination of second-order rate constants for the reaction between a tetrazine derivative and a TCO derivative by monitoring the disappearance of the tetrazine's characteristic absorbance.[1]
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Prepare a stock solution of the TCO derivative in anhydrous DMSO. c. Dilute the stock solutions in PBS (pH 7.4) to the desired final concentrations. For pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess.
2. Measurement: a. Use a stopped-flow instrument to rapidly mix the tetrazine and TCO solutions. b. Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative in excess (k₂ = k_obs / [TCO]).
Tetrazine Stability Assay
This protocol describes a method to assess the stability of tetrazine derivatives in a biological medium.[2]
1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in DMSO. b. Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).
2. Incubation: a. Incubate the samples at 37 °C in a controlled environment.
3. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
4. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.
Visualizations
Caption: General experimental workflows for kinetics and stability studies.
Caption: Influence of substituents on tetrazine properties.
References
The Methyltetrazine Advantage: A Comparative Guide for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation and molecular labeling, the choice of bioorthogonal reaction partners is critical. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity. Within the tetrazine family, a key consideration is the substitution at the 3- and 6-positions of the tetrazine ring. This guide provides a detailed comparison of methyl-substituted tetrazines (methyltetrazines) versus their non-methylated (H-tetrazine) counterparts, supported by experimental data and protocols to inform your selection process.
A central theme in the chemistry of tetrazines is the inherent trade-off between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase the rate of the IEDDA reaction but decrease the stability of the tetrazine in aqueous or biological media.[1][2][3][4] Conversely, electron-donating groups, such as methyl groups, tend to enhance stability at the cost of reduced reaction kinetics.[4]
Enhanced Stability of Methyltetrazines
Methyltetrazines exhibit significantly greater stability compared to H-tetrazines, particularly in basic aqueous solutions.[5] This increased stability is attributed to the electron-donating nature of the methyl group, which makes the tetrazine ring less susceptible to nucleophilic attack and subsequent degradation.[4] One study demonstrated that while H-tetrazine showed considerable instability under basic conditions, methyltetrazine only showed instability in strongly basic conditions (pH 10) with a half-life of approximately 4 hours.[5] This enhanced stability is a crucial advantage for long-term experiments or for applications involving storage in complex biological media.
Reaction Kinetics: A Balancing Act
While H-tetrazines often exhibit faster reaction kinetics due to their more electron-deficient nature, methyltetrazines still offer rapid reaction rates suitable for most bioorthogonal applications.[6] The choice between the two often depends on the specific requirements of the experiment. For time-critical processes where the fastest possible reaction is paramount, an H-tetrazine might be preferred. However, for applications requiring longer incubation times or greater stability of the labeling reagent, the slightly slower but more stable methyltetrazine is often the superior choice.[7]
Comparative Performance Data
The following table summarizes key performance metrics for methyltetrazines versus non-methylated tetrazines based on published experimental data.
| Feature | Methyltetrazine | Non-methylated Tetrazine (H-Tetrazine) | Key Advantages of Methyltetrazine |
| Stability | More stable, especially in basic conditions and biological media.[1][5] | Less stable, prone to degradation, particularly at higher pH.[5] | Enhanced stability for longer experiments and storage. |
| Reactivity (Kinetics) | Generally slower reaction rates compared to H-tetrazines.[6][7] | Generally faster reaction rates due to greater electron-withdrawing character.[6] | Provides a balance of good reactivity with superior stability. |
| Steric Hindrance | The methyl group can introduce some steric hindrance, potentially slowing reactions with bulky dienophiles.[8] | Less steric hindrance, which can be advantageous with sterically demanding reaction partners. | Reactivity is less sensitive to the size of some dienophiles like cyclopropenes.[1] |
| Applications | Ideal for applications requiring long incubation times, in vivo studies, and when reagent stability is a primary concern.[3] | Suited for rapid labeling experiments where stability is less of a concern. | Broader applicability in complex biological systems due to increased stability. |
Experimental Protocols
General Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This protocol outlines a general procedure for the IEDDA reaction between a tetrazine and a strained dienophile (e.g., trans-cyclooctene, TCO).
-
Reagent Preparation:
-
Dissolve the tetrazine derivative (e.g., methyltetrazine-amine) in a suitable solvent such as DMSO or DMF to create a stock solution.
-
Dissolve the dienophile-modified biomolecule (e.g., TCO-labeled antibody) in an aqueous buffer (e.g., PBS, pH 7.4).
-
-
Reaction:
-
Add the tetrazine stock solution to the dienophile-containing solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of biomolecules.
-
The molar ratio of tetrazine to dienophile can be varied, but a slight excess of the tetrazine is often used to ensure complete reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific reactants and their concentrations.
-
-
Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance at approximately 520-540 nm.[1]
-
-
Purification:
-
Remove the excess unreacted tetrazine and byproducts using standard purification techniques such as size-exclusion chromatography, dialysis, or spin filtration, depending on the nature of the labeled biomolecule.
-
Protocol for Assessing Tetrazine Stability
This protocol describes a method to compare the stability of different tetrazine derivatives in an aqueous buffer.
-
Sample Preparation:
-
Prepare stock solutions of the tetrazines to be tested (e.g., methyltetrazine and H-tetrazine) in an organic solvent like DMSO.
-
Dilute the tetrazine stock solutions into the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to a final concentration suitable for spectrophotometric analysis (e.g., 100 µM).
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Measure the absorbance of the tetrazine at its λmax (typically around 520-540 nm) at regular time intervals over a desired period (e.g., 24-48 hours) using a plate reader.[1]
-
-
Analysis:
-
Plot the absorbance versus time for each tetrazine derivative.
-
Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.
-
The rate of decrease in absorbance is indicative of the degradation rate and thus the stability of the tetrazine.
-
Visualizing the IEDDA Reaction and Stability Trade-off
To further illustrate the concepts discussed, the following diagrams visualize the IEDDA reaction pathway and the relationship between tetrazine substituents, reactivity, and stability.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Caption: The trade-off between reactivity and stability in substituted tetrazines.
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]
- 7. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Analysis of Methyl-Substituted Tetrazines for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the stability of tetrazines is a critical parameter for their successful application in bioorthogonal chemistry. This guide provides an objective comparison of the stability of various methyl-substituted tetrazines, supported by experimental data, to aid in the selection of the most appropriate tetrazine for specific research needs.
The inherent reactivity of the tetrazine moiety, essential for its role in bioorthogonal reactions, also makes it susceptible to degradation in aqueous environments. The nature of the substituents on the tetrazine ring plays a pivotal role in modulating its stability. Methyl groups, being electron-donating, generally enhance the stability of the tetrazine core compared to unsubstituted or electron-withdrawing group-substituted tetrazines. This guide delves into a comparative analysis of the stability of commonly used methyl-substituted tetrazines.
Quantitative Stability Comparison
The stability of different methyl-substituted tetrazines has been evaluated under various conditions, primarily in aqueous buffers and cell culture media, to mimic physiological environments. The following table summarizes the available quantitative data on the stability of these compounds.
| Tetrazine Derivative | Conditions | Time (h) | Remaining (%) | Reference |
| Methyl-tetrazine (Me-Tz) | DMEM, 10% FBS, 37 °C | 12 | >92 | [1][2] |
| 48 | ~63 | [1][2] | ||
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine | PBS, 37 °C | 24 | Stable | [3] |
| Cell Lysate, 37 °C | 24 | Stable | [3] | |
| 3,6-Dimethyl-1,2,4,5-tetrazine | General Observation | - | High Stability | [4][5] |
| H-tetrazine (H-Tz) | DMEM, 10% FBS, 37 °C | 48 | <13 | [1][2] |
| Pyridyl-tetrazine (Py-Tz) | DMEM, 10% FBS, 37 °C | 48 | <13 | [1][2] |
| PBS, 37 °C | 6 | ~75 | [3] | |
| 24 | ~27 | [3] | ||
| Cell Lysate, 37 °C | 6 | ~43 | [3] | |
| 24 | 0 | [3] |
Key Observations:
-
Methyl-tetrazine (Me-Tz) demonstrates significantly greater stability in cell culture medium compared to H-tetrazine and Pyridyl-tetrazine, with over 63% of the compound remaining after 48 hours.[1][2]
-
3-Methyl-6-phenyl-1,2,4,5-tetrazine also exhibits high stability in both phosphate-buffered saline (PBS) and cell lysate over a 24-hour period.[3]
-
Tetrazines with electron-donating alkyl substituents, such as 3,6-dimethyl-1,2,4,5-tetrazine , are generally noted for their high stability.[5] In contrast, tetrazines with electron-withdrawing groups show lower stability.[5]
-
The instability of highly reactive tetrazines, such as those substituted with pyridyl groups, is a known challenge, with significant degradation observed in aqueous and biological media.[3][6][7]
Experimental Protocols
The stability of tetrazines is typically assessed by monitoring their concentration over time in a relevant medium. A general experimental protocol is outlined below.
Protocol: Tetrazine Stability Assay
-
Preparation of Tetrazine Stock Solution: A stock solution of the tetrazine derivative is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Incubation: The tetrazine stock solution is diluted to a final concentration in the desired aqueous medium (e.g., PBS, pH 7.4, or cell culture medium like DMEM with 10% fetal bovine serum).
-
Temperature Control: The solution is incubated at a controlled temperature, typically 37 °C, to simulate physiological conditions.
-
Time-Point Sampling: Aliquots of the solution are collected at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: The concentration of the remaining tetrazine at each time point is determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This method separates the tetrazine from its degradation products, allowing for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification to confirm the identity of the tetrazine and its degradation products.[1][2]
-
UV-Vis Spectroscopy: The characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) is monitored over time. A decrease in absorbance indicates degradation.[5][8]
-
-
Data Analysis: The percentage of the remaining tetrazine is plotted against time to determine its stability profile and half-life.
Reaction Mechanism and Experimental Workflow
The primary application of tetrazines in bioorthogonal chemistry is the inverse electron-demand Diels-Alder (IEDDA) reaction with a strained dienophile, such as a trans-cyclooctene (TCO). This reaction is characterized by its rapid kinetics and high specificity.
The workflow for evaluating the stability of a tetrazine derivative is a crucial step before its application in more complex biological experiments.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Validating Methyltetrazine Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the validation of Methyltetrazine-labeled biomolecules. The selection of an appropriate analytical method is critical for accurately assessing the efficiency and homogeneity of bioconjugation, ensuring the quality and reliability of research and therapeutic agents. This document outlines experimental data and detailed protocols to inform the selection of the most suitable validation strategy.
Comparison of Analytical Techniques
The validation of Methyltetrazine labeling efficiency and the purity of the resulting bioconjugate can be accomplished through several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the nature of the biomolecule, the desired level of detail, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and quantitation. However, Mass Spectrometry (MS) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provide valuable orthogonal information.
| Feature | HPLC (RP-HPLC & HIC) | Mass Spectrometry (MS) | SDS-PAGE |
| Primary Information | Purity, Labeling Efficiency, Drug-to-Antibody Ratio (DAR) | Molecular Weight Confirmation, Labeling Stoichiometry | Apparent Molecular Weight, Gross Purity |
| Resolution | High to Very High | Very High | Low to Moderate |
| Quantitation | Excellent | Good (with standards) | Semi-Quantitative |
| Throughput | Moderate | Moderate to Low | High |
| Sample Requirement | Low (µg) | Very Low (ng to µg) | Low (µg) |
| Denaturing/Native | Can be either (RP-HPLC is denaturing, HIC is native) | Denaturing (ESI-MS) | Denaturing |
| Cost & Complexity | Moderate | High | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of bioconjugates, providing robust and reproducible results. Two common modes are employed for Methyltetrazine-labeled molecules: Reverse-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic Methyltetrazine moiety to a biomolecule results in a noticeable increase in retention time compared to the unlabeled species. This allows for the clear separation and quantification of labeled, unlabeled, and partially labeled populations.
Experimental Protocol: RP-HPLC for Methyltetrazine-Labeled Antibody
-
Column: A C4 or C8 reverse-phase column is typically suitable for protein and antibody analysis (e.g., Agilent AdvanceBio RP-mAb, Waters ACQUITY UPLC BEH300 C4).[1][2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2][4][5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2][4][5]
-
Gradient: A linear gradient from 25% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Elevated temperatures (e.g., 70-80°C) can improve peak shape and recovery for large proteins like antibodies.[2][4]
-
Detection: UV absorbance at 280 nm for the protein and at a wavelength specific to the Methyltetrazine-conjugated payload if it has a chromophore.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. This technique is particularly valuable for antibody-drug conjugates (ADCs) and other protein conjugates where maintaining the native structure is important.[6][7][8] The number of conjugated Methyltetrazine moieties alters the protein's surface hydrophobicity, allowing for the separation of species with different drug-to-antibody ratios (DAR).[9][10]
Experimental Protocol: HIC for Methyltetrazine-Labeled Antibody
-
Column: A column with a mildly hydrophobic stationary phase (e.g., Butyl or Phenyl) is recommended (e.g., Tosoh TSKgel Butyl-NPR, Agilent MabPac HIC).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient temperature.
-
Detection: UV absorbance at 280 nm.
Alternative Validation Methods
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive validation of Methyltetrazine labeling.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate. This allows for unambiguous confirmation of successful labeling and precise determination of the number of attached Methyltetrazine groups.[11][12] Electrospray ionization (ESI) is a common technique for analyzing large biomolecules.[12]
Key Advantages:
-
High Specificity: Provides exact mass confirmation of the labeled product.
-
Detailed Stoichiometry: Can resolve species with different numbers of labels.
Limitations:
-
Lower Throughput: Typically slower than HPLC for routine analysis.
-
Complex Data Analysis: Requires specialized expertise for data interpretation.
SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely accessible technique that separates proteins based on their apparent molecular weight.[13] The addition of a Methyltetrazine-containing payload will cause a shift in the molecular weight of the protein, which can be visualized on a gel.
Key Advantages:
-
Simplicity and Accessibility: A standard technique in most biochemistry labs.
-
Visual Assessment: Provides a quick visual confirmation of labeling.
Limitations:
-
Low Resolution: May not resolve species with a small number of labels or similar molecular weights.
-
Semi-Quantitative: Densitometry can provide relative quantification, but it is less accurate than HPLC.
Visualization of Experimental Workflow and Signaling Pathway
To illustrate the application of these techniques, we provide diagrams for a typical experimental workflow and a relevant biological signaling pathway where Methyltetrazine-labeled molecules can be employed.
Methyltetrazine-labeled ligands, such as cyclic RGD (cRGD) peptides, are valuable tools for studying cellular signaling pathways. For example, a Methyltetrazine-cRGD probe can be used to investigate integrin-mediated signaling, which plays a crucial role in cell adhesion, migration, and proliferation.[14]
References
- 1. halocolumns.com [halocolumns.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Characterization of antibody variants during process development: The tale of incomplete processing of N-terminal secretion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnar-institute.com [molnar-institute.com]
- 10. Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Biomolecule Function: A Guide to Functional Assays After Methyltetrazine Conjugation
For researchers, scientists, and drug development professionals, the modification of biomolecules using methyltetrazine chemistry is a powerful tool. However, a critical step is to confirm that the biomolecule retains its biological activity after conjugation. This guide provides a comparative overview of essential functional assays to validate the efficacy of these conjugated molecules, with a focus on antibody-drug conjugates (ADCs) as a primary example.
The therapeutic action of complex biologics like ADCs relies on a sequence of events, including binding to a target cell, internalization, and the subsequent action of the conjugated payload.[1] A comprehensive assessment, therefore, requires a variety of assays that examine each of these critical steps.[1]
Comparative Analysis of Biomolecule Activity Pre- and Post-Conjugation
Maintaining the functional integrity of a biomolecule after chemical modification is paramount. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (TCO) is a bioorthogonal reaction known for its high speed and selectivity, making it a popular choice for creating bioconjugates.[2][3] Studies have shown that this method can be used to functionalize biomolecules without impairing their native activity.
For instance, a study on a single-chain antibody fragment (scFv) demonstrated that after conjugation with a Cy5 dye using a tetrazine-styrene cycloaddition, the antigen-binding affinity was indistinguishable from the unmodified scFv. The dissociation constant (Kd) for the unmodified scFv was 1.65 ± 0.04 nM, while the Cy5-conjugated scFv had a Kd of 1.52 ± 0.05 nM.[4] Similarly, the enzymatic activity of alkaline phosphatase (ALP) and a glucose oxidase/horseradish peroxidase (GOx/HRP) system showed no significant difference after conjugation with TCO, a reactive partner for tetrazine. The Michaelis constant (Km) for native ALP was 0.207 mM, compared to 0.151 mM for the TCO-conjugated ALP.[5]
| Biomolecule | Conjugation Partner | Assay Type | Key Metric | Pre-Conjugation | Post-Conjugation | Reference |
| 4-4-20 scFv | Styrene-Tetrazine | Antigen Binding | Kd (nM) | 1.65 ± 0.04 | 1.52 ± 0.05 | [4] |
| Alkaline Phosphatase (ALP) | TCO | Enzyme Kinetics | Km (mM) | 0.207 | 0.151 | [5] |
Key Functional Assays for Post-Conjugation Validation
A suite of assays is necessary to fully characterize the function of a conjugated biomolecule.
1. Binding Assays: Ligand-binding assays (LBAs) are crucial for determining if an antibody-based conjugate can still effectively attach to its target on the cancer cell surface.[6] These assays can also help verify the consistency and effectiveness of the conjugate.[6]
2. Cytotoxicity Assays: The MTT assay is a widely used colorimetric method to assess the cell-killing potential of ADCs.[1] It measures the metabolic activity of cells, which is an indicator of cell viability.[1] A decrease in metabolic activity correlates with a lower number of viable cells, thus quantifying the cytotoxic effect of the conjugated molecule.[1]
3. Internalization Assays: For many ADCs, internalization into the target cell is a prerequisite for the payload to exert its effect.[7][8] Antibody internalization can be quantified using techniques like flow cytometry with pH-sensitive dyes that fluoresce upon entering the acidic environment of endosomes and lysosomes.[8]
4. Bystander Killing Assays: This assay evaluates the ability of the cytotoxic payload, once released from the ADC, to diffuse out of the target cell and kill neighboring antigen-negative cells.[7] This is an important mechanism of action for some ADCs.[7]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from established methods for assessing cell viability.[1]
Materials:
-
96-well plates
-
Target cells
-
Complete cell culture medium
-
Methyltetrazine-conjugated biomolecule (and unconjugated control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the conjugated biomolecule and unconjugated control in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[1]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are completely dissolved. Measure the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibody Internalization Assay
This protocol uses a pH-sensitive dye to quantify antibody internalization via flow cytometry.
Materials:
-
Target cells
-
Fluorescently labeled conjugated protein (e.g., with a pH-sensitive dye)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer at a concentration of 1x10^6 cells/mL.[1]
-
Antibody Binding: Incubate the cells with the fluorescently labeled conjugated protein at an optimal concentration on ice for 30-60 minutes. This allows the antibody to bind to surface antigens without being internalized.[1]
-
Induction of Internalization: Wash the cells with cold PBS to remove any unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control sample should be kept on ice (this will be the 0-hour time point).[1]
-
Flow Cytometry Analysis: After the incubation period, wash the cells with cold FACS buffer and analyze them using a flow cytometer. The increase in fluorescence intensity over time corresponds to the amount of internalized antibody.
Visualizing Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to the Bioorthogonal Performance of Methyltetrazine-Propylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained dienophile, facilitated by a propylamine linker for easy conjugation, is a cornerstone of modern bioorthogonal chemistry. Its exceptional kinetics and high specificity have enabled a wide range of applications, from cellular imaging to in vivo drug delivery.[1] This guide provides a comprehensive comparison of the methyltetrazine-propylamine reaction's performance against other bioorthogonal alternatives, supported by experimental data and detailed protocols to aid in the rational selection of chemical tools for biological research.
The this compound Reaction in Bioorthogonal Chemistry
The core of this bioorthogonal reaction is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained alkene or alkyne (the dienophile).[2] The methyl group on the tetrazine ring offers a balance of good stability and reactivity, making it a popular choice for many applications.[3] A propylamine linker is commonly attached to the tetrazine to provide a primary amine functional group, enabling straightforward conjugation to biomolecules of interest (e.g., proteins, antibodies, or small molecules) via amide bond formation.
The overall workflow for utilizing a this compound conjugate in a bioorthogonal labeling experiment is depicted below.
Comparative Performance Data
The efficacy of a bioorthogonal reaction is primarily assessed by its reaction kinetics (second-order rate constant, k₂) and the stability of the reagents under physiological conditions.
Reaction Kinetics
The methyltetrazine-iEDDA reaction is renowned for its speed, which allows for efficient labeling at low, biologically compatible concentrations. The choice of the dienophile partner significantly impacts the reaction rate.
| Reaction Pair | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| Methyltetrazine | trans-Cyclooctene (TCO) | ~800 - 30,000 | Aqueous buffers (e.g., PBS) |
| Methyltetrazine | Norbornene | ~0.04 - 1.0 | Aqueous/Organic mixtures |
| Methyltetrazine | Cyclopropene | ~1 - 10 | Aqueous buffers |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bicyclononyne (BCN) - Azide | ~0.1 - 1.0 | Aqueous buffers |
| Staudinger Ligation | Phosphine - Azide | ~0.002 - 0.003 | Aqueous buffers |
Note: Rate constants are approximate and can vary based on specific derivatives, temperature, and solvent systems. Data compiled from multiple sources.
Stability of Tetrazine Derivatives
The stability of the tetrazine moiety is crucial for applications that require longer incubation times or in vivo studies. Methyl-substituted tetrazines generally exhibit a good balance between reactivity and stability.
| Tetrazine Derivative | Stability Assessment | Conditions |
| Methyl-tetrazine | >92% remaining after 12h | DMEM with 10% FBS at 37°C |
| Phenyl-tetrazine | >95% remaining after 12h | DMEM with 10% FBS at 37°C |
| H-tetrazine | <13% remaining after 48h | DMEM with 10% FBS at 37°C |
| Pyridyl-tetrazine | <13% remaining after 48h | DMEM with 10% FBS at 37°C |
Data adapted from a comparative study on tetrazine stability.[4]
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂)
This protocol describes the measurement of the reaction rate between a methyltetrazine conjugate and a dienophile using stopped-flow spectrophotometry.
Materials:
-
Methyltetrazine-functionalized molecule of interest
-
Dienophile (e.g., a TCO derivative)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the methyltetrazine conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
Stopped-Flow Measurement: a. Load the tetrazine and dienophile solutions into separate syringes of the stopped-flow instrument. b. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time. c. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential decay curve.
-
Calculation of k₂: a. Repeat the measurement with several different excess concentrations of the dienophile. b. Plot the observed rate constants (k_obs) against the corresponding dienophile concentrations. c. The second-order rate constant (k₂) is the slope of the resulting linear plot.
Protocol 2: Assessment of Stability in Biological Media
This protocol outlines a method to determine the stability of a methyltetrazine conjugate in serum-containing media using HPLC or LC-MS.
Materials:
-
Methyltetrazine conjugate
-
Biological medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS))
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the methyltetrazine conjugate in DMSO. b. Spike the stock solution into the pre-warmed (37°C) biological medium to a final concentration suitable for detection (e.g., 10-100 µM).
-
Incubation: a. Incubate the samples at 37°C in a controlled environment.
-
Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Quench any potential degradation by flash freezing or immediate analysis. c. Analyze the remaining concentration of the intact tetrazine conjugate using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.
-
Data Analysis: a. Plot the percentage of the remaining intact conjugate against time to determine its half-life and degradation profile.
Application in Elucidating Signaling Pathways: GPCR Internalization
A powerful application of the methyltetrazine-TCO ligation is in the study of G protein-coupled receptor (GPCR) signaling. For instance, it has been used to fluorescently label and track the ligand-induced internalization of the glucagon receptor (GCGR), a key process in terminating its signaling cascade.[5][6]
The experimental workflow involves two key steps:
-
Genetic Encoding: An unnatural amino acid containing a strained alkene (like TCO) is site-specifically incorporated into an extracellular loop of the GPCR in live cells.
-
Bioorthogonal Labeling: A cell-impermeable methyltetrazine conjugated to a fluorophore is added to the cell media. The tetrazine reacts specifically with the TCO-modified GPCR on the cell surface, rendering it fluorescent.
This allows for the visualization of receptor trafficking and internalization upon ligand binding using fluorescence microscopy.
Conclusion
The this compound reaction, particularly when paired with highly reactive dienophiles like trans-cyclooctene, offers an unparalleled combination of speed and specificity for bioorthogonal applications. While other tetrazine derivatives may offer enhanced stability or faster kinetics in specific contexts, the methyl-substituted variant provides a robust and reliable tool for a broad range of biological studies. The provided data and protocols serve as a guide for researchers to select and implement the most appropriate bioorthogonal strategy for their specific needs, enabling the precise investigation of complex biological processes.
References
- 1. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirohexene-Tetrazine Ligation Enables Bioorthogonal Labeling of Class B G Protein-Coupled Receptors in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyltetrazine-Propylamine: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Methyltetrazine-Propylamine is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. Adherence to these procedural steps is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. Based on safety data for analogous compounds, this compound should be regarded as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a dust mask or a respirator. All work with the solid or solutions should be conducted in a certified chemical fume hood.
Quantitative Data on Disposal Parameters
No specific quantitative data for the chemical neutralization or degradation of this compound for disposal purposes is available in the reviewed literature. In the absence of validated protocols, in-lab chemical treatment is not recommended. The primary disposal method relies on containment and transfer to a certified hazardous waste facility.
| Parameter | Guideline | Justification |
| In-Lab Neutralization | Not Recommended | The decomposition products of this compound are unknown and could be more hazardous than the parent compound. Without a validated protocol, attempting chemical inactivation is unsafe. |
| Concentration Limits for Drain Disposal | Not Permitted | This compound is classified as hazardous and should not be disposed of down the drain. |
| Incineration Temperature | To be determined by a licensed waste disposal facility | Professional hazardous waste facilities have the equipment and expertise to determine the appropriate conditions for thermal decomposition. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
2. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Experimental Protocols
As in-laboratory chemical treatment is not recommended, no experimental protocols for the degradation or neutralization of this compound are provided. The focus of safe disposal is on proper containment and professional handling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Methyltetrazine-Propylamine
This guide provides immediate, essential safety protocols and logistical plans for handling Methyltetrazine-Propylamine (CAS: 1802978-47-7) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available Safety Data Sheets (SDS) and the known hazards of similar tetrazine and amine compounds.
I. Compound Identification and Properties
This compound is a hydrophilic click chemistry reagent utilized for bioconjugation.[1][2] While one supplier Safety Data Sheet (SDS) classifies it as non-hazardous, it is prudent to handle it with the care required for potentially hazardous chemicals, given its amine and tetrazine functionalities.[3]
| Property | Value | Source |
| CAS Number | 1802978-47-7 | [1][2] |
| Molecular Formula | C12H15N5O | [2] |
| Molecular Weight | 245.29 g/mol | [1] |
| Storage | -20°C, protected from light and moisture. | [1][2] |
| Purity | ≥95% | [1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential splashes of the compound, especially when in solution. |
| Skin Protection | - Nitrile or other chemical-resistant gloves.- Standard laboratory coat. | Prevents direct skin contact. Tetrazine and amine compounds can be potential skin irritants. |
| Respiratory Protection | Not generally required if handled in a fume hood. A dust mask or respirator may be necessary if handling the solid form outside of a fume hood where aerosolization is possible. | Minimizes inhalation of the powder. |
III. Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
A. Preparation
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as outlined in the table above before entering the designated work area.
B. Handling
-
All handling of this compound should be conducted in a chemical fume hood.[3]
-
Allow the compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh and dispense the required amount, avoiding the creation of dust.
-
When dissolving, add the solvent slowly to the solid. The compound is soluble in aqueous buffers, DMF, and DMSO.[1]
-
Keep the container tightly closed when not in use.
C. Post-Handling
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE, avoiding cross-contamination.
-
Wash hands thoroughly after handling.[3]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
